molecular formula C21H22N2O2 B1681805 SKF96067 CAS No. 115607-61-9

SKF96067

Cat. No.: B1681805
CAS No.: 115607-61-9
M. Wt: 334.4 g/mol
InChI Key: MAVJDLHBPIXVJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

reversible, lumenally acting inhibitor of the gastric H(+)+ K(+))-ATPase;  structure given in first source

Properties

IUPAC Name

1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVJDLHBPIXVJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40151146
Record name 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115607-61-9
Record name 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115607619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40151146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

SKF96067: A Technical Guide to its Application as a Store-Operated Calcium Entry Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SKF96067 (also known as SK&F 96365) as a pharmacological tool for the study of store-operated calcium entry (SOCE). It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its use, and discusses its limitations. This document is intended to serve as a comprehensive resource for researchers in academia and industry employing this compound in their investigations of calcium signaling pathways.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a crucial and ubiquitous calcium signaling mechanism in a wide variety of cell types. It is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident transmembrane protein. Upon sensing low ER Ca²⁺ levels, STIM1 undergoes a conformational change and oligomerizes, translocating to ER-plasma membrane (PM) junctions. At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to a sustained influx of extracellular Ca²⁺ into the cell. This influx is critical for a multitude of cellular processes, including gene expression, cell proliferation, and immune responses.

This compound: An Overview

This compound is a synthetic imidazole derivative that has been widely used as a pharmacological inhibitor of SOCE. It was one of the first small molecules identified to block this pathway and has been instrumental in elucidating the physiological roles of SOCE. However, it is crucial to recognize that this compound is not a specific inhibitor of SOCE and exhibits activity against a range of other ion channels.

Mechanism of Action

The precise mechanism by which this compound inhibits SOCE is not fully elucidated, but it is believed to act at the level of the Orai1 channel or the STIM1-Orai1 coupling process. Some studies suggest that this compound may directly block the Orai1 channel pore, thereby preventing Ca²⁺ influx. Other evidence points towards an interference with the interaction between STIM1 and Orai1, which is essential for channel activation.[1] It is important to note that this compound does not affect the release of Ca²⁺ from intracellular stores.[2][3]

Chemical Properties
  • IUPAC Name: 1-(2-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)propoxy)ethyl)-1H-imidazole

  • Molecular Formula: C₂₂H₂₆N₂O₃

  • Molecular Weight: 382.46 g/mol

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on SOCE and its major off-target channels. This information is critical for designing experiments and interpreting results.

Table 1: Inhibition of Store-Operated Calcium Entry (SOCE) by this compound in Various Cell Types

Cell TypeAssay MethodIC₅₀ (µM)Reference(s)
Human Platelets (ADP-stimulated)Quin2/Fura-2 Fluorescence8.5[2][3]
Human Platelets (Thrombin-stimulated)Quin2/Fura-2 Fluorescence11.7[2][3]
Jurkat T cellsIndo-1 Fluorescence12[4]
HEK293 cellsFura-2 Fluorescence16[5]
HCT116 (colorectal cancer) cellsFura-2 Fluorescence10.88[6]
HT29 (colorectal cancer) cellsFura-2 Fluorescence14.56[6]

Table 2: Off-Target Effects of this compound on Other Ion Channels

Channel TypeCell/SystemAssay MethodIC₅₀ (µM)Reference(s)
Voltage-gated Ca²⁺ channelsGH3 pituitary cells, Rabbit ear arteryFura-2 Fluorescence, Voltage-clampNot specified, but inhibited[2][3]
TRPC3 channelsExpressed in HEK293 cellsNot specified~5-30[7][8]
TRPC6 channelsExpressed in HEK293 cellsNot specified~5-30[7]
TRPC7 channelsExpressed in HEK293 cellsNot specified~5-30[7]
Voltage-gated Na⁺ channels (cardiac)Rat ventricular myocytesPatch-clamp1.36 (at 0.5 Hz)Not found in search
T-type Ca²⁺ channels (hCaᵥ3.1)Expressed in HEK293 cellsPatch-clamp0.563Not found in search

Experimental Protocols

This section provides detailed methodologies for two common experimental approaches to assess the effect of this compound on SOCE.

Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to store depletion and SOCE inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Cells of interest cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological saline

  • Thapsigargin (or another SERCA pump inhibitor)

  • This compound

  • Calcium-free HBSS (containing EGTA, e.g., 1 mM)

  • Calcium-containing HBSS (e.g., 2 mM CaCl₂)

  • Fluorescence microscopy setup equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a >510 nm emission filter)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM stock solution (e.g., 1 mM) in anhydrous DMSO.

    • Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.[9]

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.[10][11]

    • Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[10]

  • Calcium Measurement:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with calcium-free HBSS.

    • Record a stable baseline fluorescence ratio (F340/F380).

    • To deplete ER Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) to the calcium-free HBSS. This will cause a transient increase in [Ca²⁺]i due to leakage from the ER.

    • Once the [Ca²⁺]i returns to baseline, perfuse the cells with calcium-containing HBSS to initiate SOCE. This will result in a sustained increase in [Ca²⁺]i.

    • To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-50 µM) for a specified time (e.g., 15-30 minutes) before the re-addition of calcium.[7][8] Alternatively, this compound can be added during the SOCE phase to observe acute inhibition.

  • Data Analysis:

    • Calculate the F340/F380 ratio over time.

    • The change in the ratio is proportional to the change in [Ca²⁺]i.

    • Quantify SOCE as the peak or the area under the curve of the [Ca²⁺]i increase upon calcium re-addition.

    • Compare the SOCE in control cells versus cells treated with this compound to determine the extent of inhibition.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of the Ca²⁺ release-activated Ca²⁺ current (Icrac) and its inhibition by this compound.

Materials:

  • Cells of interest

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular solution (e.g., containing in mM: 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4)

  • Intracellular (pipette) solution (e.g., containing in mM: 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA or 20 EGTA, 10 HEPES, pH 7.2)

  • Thapsigargin or IP₃ to induce store depletion

  • This compound

Procedure:

  • Cell Preparation: Plate cells at a low density to allow for easy patching of individual cells.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

  • Recording Configuration:

    • Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

  • Icrac Recording:

    • Clamp the cell at a holding potential of 0 mV.

    • Apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) every 2-5 seconds to elicit currents.

    • Icrac will develop over several minutes as the store-depleting agent (e.g., passive depletion by BAPTA/EGTA in the pipette, or addition of thapsigargin to the bath) takes effect. Icrac is characterized by its strong inward rectification and reversal potential > +30 mV.

  • Application of this compound:

    • Once a stable Icrac is established, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

    • Monitor the inhibition of the inward current at negative potentials (e.g., -80 mV or -100 mV).

  • Data Analysis:

    • Measure the amplitude of the inward current at a specific negative potential (e.g., -80 mV) before and after the application of this compound.

    • Calculate the percentage of inhibition.

    • Construct a dose-response curve by applying different concentrations of this compound to determine the IC₅₀.

Mandatory Visualizations

Signaling Pathway of Store-Operated Calcium Entry and Inhibition by this compound

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive dissociation STIM1_active STIM1 (active, oligomerized) STIM1_inactive->STIM1_active conformational change & oligomerization Orai1_closed Orai1 (closed) STIM1_active->Orai1_closed interaction Orai1_open Orai1 (open) Orai1_closed->Orai1_open activation Cytosol_Ca Cytosolic Ca²⁺ ↑ Orai1_open->Cytosol_Ca Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1_open influx Downstream Downstream Signaling (Gene expression, etc.) Cytosol_Ca->Downstream This compound This compound This compound->Orai1_open inhibition Store_Depletion ER Store Depletion (e.g., Thapsigargin) Store_Depletion->ER_Ca release

Caption: SOCE signaling cascade and this compound's inhibitory action.

Experimental Workflow for Assessing SOCE Inhibition

SOCE_Workflow start Start: Culture cells on coverslips load_dye Load cells with Fura-2 AM start->load_dye wash Wash and de-esterify load_dye->wash baseline Record baseline [Ca²⁺]i in Ca²⁺-free buffer wash->baseline deplete Deplete ER Ca²⁺ stores (e.g., with Thapsigargin) baseline->deplete pre_inhibit Pre-incubate with This compound (or vehicle) deplete->pre_inhibit readd_ca Re-add extracellular Ca²⁺ to initiate SOCE pre_inhibit->readd_ca measure Measure [Ca²⁺]i increase (SOCE) readd_ca->measure analyze Analyze data and compare inhibition measure->analyze

Caption: Workflow for a typical SOCE inhibition experiment using calcium imaging.

Limitations and Considerations

While this compound is a valuable tool, its lack of specificity is a significant limitation that researchers must consider. As highlighted in Table 2, this compound inhibits various other ion channels, often with similar or even greater potency than its inhibition of SOCE. Therefore, attributing an observed physiological effect solely to SOCE inhibition based on the use of this compound is not advisable without further validation using more specific inhibitors, molecular tools (e.g., siRNA or CRISPR/Cas9-mediated knockout of STIM1 or Orai1), or a combination of approaches.

Conclusion

This compound remains a widely used pharmacological agent for the initial investigation of SOCE. Its ability to block Ca²⁺ entry following store depletion has contributed significantly to our understanding of this fundamental signaling pathway. However, researchers and drug development professionals must be acutely aware of its non-selective nature and interpret data generated with this compound with caution. This technical guide provides the necessary quantitative data and experimental frameworks to utilize this compound effectively while acknowledging its limitations, thereby promoting rigorous and reproducible scientific inquiry into the complex world of calcium signaling.

References

An In-depth Technical Guide to the Effects of SKF-96365 on Intracellular Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKF-96365, a widely used pharmacological tool in the study of intracellular calcium signaling. We will delve into its core mechanism of action, present quantitative data on its efficacy and off-target effects, provide detailed experimental protocols for its characterization, and visualize key signaling pathways and experimental workflows.

Introduction to SKF-96365

SKF-96365 (1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride) was initially identified as an inhibitor of receptor-mediated calcium entry. It has since become a staple in cell signaling research, primarily utilized as a blocker of Transient Receptor Potential Canonical (TRPC) channels, which are key mediators of store-operated calcium entry (SOCE) and other calcium influx pathways.[1][2] However, a growing body of evidence highlights its non-selective nature, with significant effects on a variety of other ion channels and transporters.[3][4] A thorough understanding of its pharmacological profile is therefore critical for the accurate interpretation of experimental results.

Core Mechanism of Action on TRPC Channels

The principal mechanism of action attributed to SKF-96365 is the blockade of TRPC channels. These non-selective cation channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leading to an influx of Ca2+ and other cations. This influx contributes to the elevation of intracellular calcium concentration ([Ca2+]i), a ubiquitous second messenger that regulates a vast array of cellular processes.

SKF-96365 is believed to directly interact with the pore region of TRPC channels, thereby physically occluding the passage of ions. This inhibition is concentration-dependent and has been demonstrated across various TRPC channel subtypes, including TRPC3, TRPC6, and TRPC7.[5]

Quantitative Pharmacological Data

The potency of SKF-96365 can vary significantly depending on the specific ion channel subtype, the expression system, and the experimental conditions. The following tables summarize key quantitative data for its on-target and off-target effects.

Table 1: Inhibitory Potency of SKF-96365 on TRPC Channels and SOCE

TargetCell Type/Expression SystemIC50 / Effective ConcentrationReference(s)
TRPC6Mouse, expressed4.2 µM (pIC50 5.4)[5]
Receptor-Mediated Ca2+ Entry (RMCE)Human platelets (ADP-stimulated)8.5 µM[6]
Receptor-Mediated Ca2+ Entry (RMCE)Human platelets (thrombin-stimulated)11.7 µM[6]
Store-Operated Ca2+ Entry (SOCE)Rat peritoneal mast cells~4 µM[7]
TRPC3HEK293 cells~5 µM[4]

Table 2: Off-Target Effects of SKF-96365

TargetEffectIC50 / EC50 / Effective ConcentrationReference(s)
Low-Voltage-Activated (LVA) T-type Ca2+ Channels (hCaV3.1)Inhibition~560 nM[3][4][8]
High-Voltage-Activated (HVA) Ca2+ Channels (P/Q, N, L-types)InhibitionEffective at 10 µM[4]
hERG Potassium ChannelsInhibitionConcentration-dependent[7]
Na+/Ca2+ Exchanger (NCX) - Reverse ModeEnhancementEC50 of 9.79 µM[9][10]
Intracellular Ca2+ ReleaseInduction25-100 µM in MDCK cells[9]

Detailed Experimental Protocols

To facilitate the rigorous investigation of SKF-96365's effects, this section provides detailed protocols for key experimental techniques.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i.

Materials:

  • Cells of interest cultured on coverslips or in 96-well plates

  • Fura-2 AM (acetoxymethyl ester)

  • High-quality anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline

  • Pluronic F-127 (optional, to aid dye loading)

  • Probenecid (optional, to prevent dye extrusion)

  • Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection (~510 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in anhydrous DMSO. Store desiccated at -20°C.

    • Prepare a loading buffer containing 1-5 µM Fura-2 AM in HBSS. If using, add Pluronic F-127 (e.g., 0.02%) and probenecid (e.g., 2.5 mM).

  • Cell Loading:

    • Wash cultured cells once with HBSS.

    • Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

  • Washing and De-esterification:

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS (with probenecid if used during loading) for at least 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Acquire fluorescence images or readings by alternating excitation at 340 nm and 380 nm, while collecting the emission at ~510 nm.

    • Establish a baseline fluorescence ratio (F340/F380) before adding any stimuli.

    • Apply SKF-96365 at the desired concentrations and record the change in the F340/F380 ratio over time.

    • Agonists or other compounds can be added to investigate the effect of SKF-96365 on specific calcium signaling pathways.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in [Ca2+]i. For quantitative measurements, calibration using ionomycin and EGTA is required to determine Rmin and Rmax.

Store-Operated Calcium Entry (SOCE) Assay using Mn2+ Quench

This assay indirectly measures the activity of store-operated channels by monitoring the quenching of Fura-2 fluorescence by manganese (Mn2+), which can enter the cell through these channels.

Materials:

  • Fura-2 AM loaded cells (as described in 4.1)

  • Ca2+-free HBSS

  • Thapsigargin (or another SERCA pump inhibitor)

  • MnCl2 solution

  • Fluorescence imaging system capable of exciting at the isosbestic point of Fura-2 (~360 nm)

Procedure:

  • Baseline Measurement:

    • Begin by imaging Fura-2 loaded cells in standard HBSS.

  • Store Depletion:

    • Perfuse the cells with Ca2+-free HBSS to remove extracellular calcium.

    • Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS to deplete intracellular calcium stores by inhibiting the SERCA pump. This will cause a transient increase in [Ca2+]i due to leakage from the ER.

  • Mn2+ Quenching:

    • Once the [Ca2+]i has returned to a near-baseline level, switch to a Ca2+-free HBSS solution containing MnCl2 (e.g., 0.5-1 mM).

    • Excite the cells at the isosbestic point of Fura-2 (~360 nm) and record the fluorescence emission at ~510 nm.

    • The rate of decrease in fluorescence intensity is proportional to the rate of Mn2+ influx through open store-operated channels.

  • Effect of SKF-96365:

    • To test the effect of SKF-96365, pre-incubate the cells with the inhibitor before and during the store depletion and Mn2+ addition steps.

    • Compare the rate of Mn2+ quench in the presence and absence of SKF-96365.

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing across the cell membrane.

Materials:

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, anti-vibration table)

  • Borosilicate glass capillaries for pulling patch pipettes

  • Intracellular (pipette) solution (e.g., Cs-based to block K+ currents)

  • Extracellular (bath) solution (e.g., HBSS)

  • Cells expressing the ion channels of interest

Procedure:

  • Pipette Preparation:

    • Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

  • Cell Patching:

    • Identify a healthy cell under the microscope.

    • Carefully approach the cell with the patch pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration:

    • Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

  • Voltage-Clamp Recordings:

    • Hold the cell at a specific membrane potential (e.g., -60 mV).

    • Apply voltage ramps or steps to elicit channel activity.

    • Record the resulting currents.

  • Drug Application:

    • Establish a stable baseline current.

    • Perfuse the bath with a solution containing SKF-96365 at the desired concentration.

    • Record the change in current amplitude to determine the inhibitory effect.

    • Wash out the drug to observe the reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude before, during, and after drug application.

    • Construct concentration-response curves to determine the IC50 of SKF-96365.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of SKF-96365.

SKF96365_Mechanism GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds TRPC TRPC Channel DAG->TRPC Activates ER Endoplasmic Reticulum Ca_ER Ca2+ IP3R->Ca_ER Opens Ca_cyto_release [Ca2+]i ↑ (Release) Ca_ER->Ca_cyto_release Ca_cyto_influx [Ca2+]i ↑ (Influx) Ca_influx Ca2+ Influx TRPC->Ca_influx Ca_influx->Ca_cyto_influx SKF96365 SKF-96365 SKF96365->TRPC Inhibits Experimental_Workflow start Start: Hypothesis on Compound's Effect on Ca2+ Signaling cell_culture Cell Line Selection & Culture start->cell_culture primary_screen Primary Screen: Fura-2 AM Calcium Imaging cell_culture->primary_screen dose_response Dose-Response Analysis (IC50/EC50 Determination) primary_screen->dose_response mechanism Mechanism of Action Studies dose_response->mechanism off_target Off-Target Profiling dose_response->off_target soce_assay SOCE Assay: Mn2+ Quench mechanism->soce_assay patch_clamp Electrophysiology: Whole-Cell Patch Clamp mechanism->patch_clamp data_analysis Data Analysis & Interpretation soce_assay->data_analysis patch_clamp->data_analysis panel_screen Ion Channel Panel Screen off_target->panel_screen panel_screen->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion

References

Preliminary Studies on SKF-96365 in Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SKF-96365 is a small molecule compound initially identified as an inhibitor of receptor-mediated calcium entry. It is now widely recognized as a blocker of store-operated Ca2+ entry (SOCE) and transient receptor potential canonical (TRPC) channels. This technical guide provides a comprehensive overview of preliminary in vitro studies investigating the effects of SKF-96365 on various cell lines, with a particular focus on cancer cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Mechanism of Action

SKF-96365 exerts its cellular effects primarily by inhibiting Ca2+ influx. It acts as a non-selective inhibitor of TRP channels, SOCE, and voltage-gated Ca2+ channels. In cancer cells, this disruption of calcium homeostasis has been shown to induce cell cycle arrest, apoptosis, and autophagy. The compound has demonstrated anti-neoplastic activity in various cancer cell lines, including those from colorectal, esophageal, and glioblastoma cancers.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative effects of SKF-96365 in different cancer cell lines.

Table 1: IC50 Values of SKF-96365 in Cancer Cell Lines

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
HCT116Colorectal Cancer48 h10.88
HT29Colorectal Cancer48 h14.56
K510Esophageal Squamous Cell Carcinoma24 h5.58
K30Esophageal Squamous Cell Carcinoma24 h31.52
EC9706Esophageal Squamous Cell Carcinoma24 h23.78

Table 2: Effects of SKF-96365 on Glioblastoma Cells

Cell LineEffectConcentration (µM)Incubation TimeObservationReference
LN-229Cell Cycle Arrest2018 hIncreased cell population in S and G2 phases
LN-229Enhanced NCX Reverse Operation9.79 (EC50)Not specifiedIncreased intracellular Ca2+

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of SKF-96365.

Cell Viability and Proliferation Assays

1. Cell Counting Kit-8 (CCK-8) Assay:

  • Cell Seeding: Plate esophageal cancer cell lines (K510, K30, EC9706) in 96-well plates.

  • Treatment: Treat cells with varying concentrations of SKF-96365 for different time points (e.g., 24 h).

  • Assay: Add CCK-8 solution to each well and incubate.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

2. Colony Formation Assay:

  • Cell Seeding: Seed a low density of cancer cells in 6-well plates.

  • Treatment: Treat cells with SKF-96365 for a specified period (e.g., 24 h).

Methodological & Application

Application Notes and Protocols for SKF-96365 in an In Vitro Store-Operated Calcium Entry (SOCE) Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial Ca²⁺ influx pathway in various cell types, regulating a multitude of cellular processes. The dysregulation of SOCE has been implicated in several diseases, making it an attractive target for drug discovery. SKF-96365 is a widely used pharmacological tool for studying SOCE. It is known to inhibit SOCE, although it can also affect other channels such as TRPC channels.[1][2] This document provides a detailed protocol for an in vitro assay to determine the inhibitory effect of SKF-96365 on SOCE. The protocol is based on the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM and induction of SOCE using thapsigargin, an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[3][4][5]

Signaling Pathway of Store-Operated Calcium Entry (SOCE)

The SOCE pathway is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This depletion is sensed by STIM1, a transmembrane protein in the ER membrane. Upon Ca²⁺ dissociation, STIM1 undergoes a conformational change and translocates to ER-plasma membrane junctions. At these junctions, STIM1 activates Orai1, the pore-forming subunit of the CRAC channel, leading to an influx of extracellular Ca²⁺ into the cell. SKF-96365 is reported to inhibit this process, potentially by affecting STIM1 or TRPC channels that may be involved in SOCE.[1]

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca²⁺ Store STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive High [Ca²⁺] STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca²⁺ Depletion Orai1 Orai1 Channel STIM1_active->Orai1 Activation SERCA SERCA Pump SERCA->ER_Ca Ca²⁺ Pumping Cytosol_Ca Cytosolic Ca²⁺ Orai1->Cytosol_Ca Ca²⁺ Influx (SOCE) Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->Orai1 Ca²⁺ Influx (SOCE) Thapsigargin Thapsigargin Thapsigargin->SERCA Inhibition SKF96365 SKF-96365 SKF96365->Orai1 Inhibition

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and points of intervention.

Experimental Workflow for SOCE Inhibition Assay

The following diagram outlines the major steps in the in vitro SOCE inhibition assay using SKF-96365.

SOCE_Workflow A 1. Cell Culture Seed cells in a 96-well plate B 2. Fura-2 AM Loading Incubate cells with Fura-2 AM dye A->B C 3. Baseline Fluorescence Measurement Record fluorescence in Ca²⁺-containing buffer B->C D 4. Store Depletion Add Thapsigargin in Ca²⁺-free buffer C->D E 5. SKF-96365 Treatment Incubate with different concentrations of SKF-96365 D->E F 6. Calcium Re-addition Add Ca²⁺ to the buffer to initiate SOCE E->F G 7. Post-treatment Fluorescence Measurement Record fluorescence to measure Ca²⁺ influx F->G H 8. Data Analysis Calculate the 340/380 nm ratio and determine IC₅₀ G->H

References

Application Notes and Protocols for SKF-96067 in H+/K+-ATPase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-96067, chemically known as 3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline, is a potent and reversible inhibitor of the gastric proton pump, H+/K+-ATPase.[1][2] This enzyme is the final common pathway for gastric acid secretion, making it a key target for drugs aimed at treating acid-related disorders.[3] SKF-96067 acts as a lumenally acting inhibitor, competing with potassium ions (K+) at the enzyme's binding site, particularly in an acidic environment.[1] Its inhibitory effect is pH-dependent, with increased potency at more acidic pH values, consistent with the protonated form of the compound being the active inhibitory species.[1]

These application notes provide detailed protocols for utilizing SKF-96067 as a tool to study H+/K+-ATPase activity in vitro. The provided methodologies are essential for researchers investigating the mechanism of gastric acid secretion and for professionals in drug development screening for novel proton pump inhibitors.

Data Presentation

The inhibitory effects of SKF-96067 on H+/K+-ATPase activity have been quantified in various experimental settings. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of SKF-96067 on H+/K+-ATPase Activity

ParameterValueExperimental ConditionsReference
IC50 (K+-stimulated ATPase activity)1.9 µMLyophilized gastric vesicles, pH 7.0, 1 mM KCl[2]
Ki (K+-stimulated ATPase activity)0.39 ± 0.05 µMGastric membrane vesicles, pH 7.0, competitive with K+[1]
IC50 (Initial rate of acidification)0.84 ± 0.24 µMIntact gastric vesicles, measured by acridine orange quenching[1]
IC50 (Steady-state acidification)0.06 ± 0.01 µMIntact gastric vesicles, measured by aminopyrine accumulation[1]

Table 2: pH-Dependent Inhibition of K+-stimulated ATPase Activity by SKF-96067

pHInhibition TypeNotesReference
6.6Competitive with K+The protonated form of SKF-96067 is the preferred inhibitory species.[1]
7.0Competitive with K+The protonated form of SKF-96067 is the preferred inhibitory species.[1]
7.5MixedBinding of SKF-96067 and K+ are no longer mutually exclusive.[1]
8.1MixedThe neutral form of SKF-96067 can likely bind simultaneously with K+.[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

cluster_parietal_cell Parietal Cell cluster_inhibition Inhibition by SKF-96067 H+/K+-ATPase H+/K+-ATPase H_lumen H+ (Lumen) H+/K+-ATPase->H_lumen Pumps ADP_Pi ADP + Pi H+/K+-ATPase->ADP_Pi HK_ATPase_inhibited H+/K+-ATPase (Inhibited) H+/K+-ATPase->HK_ATPase_inhibited K_cell K+ (Cytosol) K_cell->H+/K+-ATPase Binds ATP ATP ATP->H+/K+-ATPase Hydrolyzed SKF96067 SKF-96067 (Protonated) This compound->H+/K+-ATPase Competes with K+ (at acidic pH)

Caption: Mechanism of H+/K+-ATPase inhibition by SKF-96067.

prep 1. Prepare H+/K+-ATPase Enriched Vesicles preincubate 2. Pre-incubate Vesicles with SKF-96067 or Vehicle prep->preincubate initiate 3. Initiate Reaction with ATP and K+ preincubate->initiate incubate 4. Incubate at 37°C initiate->incubate stop 5. Stop Reaction (e.g., with TCA) incubate->stop measure 6. Measure Inorganic Phosphate (Pi) Release stop->measure

Caption: Experimental workflow for H+/K+-ATPase activity assay.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of SKF-96067 on H+/K+-ATPase activity.

Protocol 1: Preparation of H+/K+-ATPase Enriched Gastric Vesicles

This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from porcine or rabbit gastric mucosa, a common source for in vitro studies.

Materials:

  • Fresh porcine or rabbit stomachs

  • Homogenization Buffer: 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl (pH 7.4)

  • Gradient Buffer A: 37% (w/v) sucrose, 5 mM Tris-HCl (pH 7.4)

  • Gradient Buffer B: 7.5% (w/v) Ficoll, 250 mM sucrose, 5 mM Tris-HCl (pH 7.4)

  • Storage Buffer: 250 mM sucrose, 5 mM Tris-HCl (pH 7.4)

  • Dounce homogenizer

  • Ultracentrifuge and rotors

Procedure:

  • Excise the gastric mucosa from the stomachs and wash thoroughly with cold saline.

  • Mince the tissue and homogenize in 4 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the resulting pellet in Homogenization Buffer.

  • Layer the resuspended pellet onto a discontinuous sucrose/Ficoll density gradient (Gradient Buffer A layered over Gradient Buffer B).

  • Centrifuge at 100,000 x g for 4 hours at 4°C.

  • Collect the white band at the interface of the two gradients, which contains the H+/K+-ATPase-enriched vesicles.

  • Dilute the collected fraction with Storage Buffer and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Storage Buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by H+/K+-ATPase.

Materials:

  • H+/K+-ATPase enriched vesicles (from Protocol 1)

  • SKF-96067 stock solution (in DMSO)

  • Assay Buffer: 40 mM Tris-HCl (pH adjusted as needed, e.g., 6.6, 7.0, 7.5, 8.1), 2 mM MgCl2

  • ATP solution: 2 mM ATP in water

  • KCl solution: 10 mM KCl in water

  • Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

  • Phosphate detection reagent (e.g., Malachite Green-based reagent)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Thaw the H+/K+-ATPase enriched vesicles on ice. Dilute to a working concentration (e.g., 5-10 µg of protein per well) in the desired pH Assay Buffer.

  • In a 96-well microplate, add the diluted vesicles to each well.

  • Add varying concentrations of SKF-96067 (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) to the wells. Include a control without the enzyme to measure non-enzymatic ATP hydrolysis.

  • Pre-incubate the plate at 37°C for 30-60 minutes.[4][5][6]

  • Initiate the reaction by adding a mixture of ATP and KCl solutions to each well. The final concentrations should be 2 mM for ATP and 10 mM for KCl.[6]

  • Incubate the plate at 37°C for 20-30 minutes.[4][6]

  • Stop the reaction by adding the Stopping Reagent (e.g., TCA) to each well.[4]

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate and add the phosphate detection reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 660 nm for molybdenum blue-based assays).[6][7]

  • Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations.

  • Determine the percentage of inhibition for each SKF-96067 concentration and calculate the IC50 value.

Protocol 3: Proton Transport Assay using Acridine Orange

This fluorescence-based assay measures the transport of protons into the gastric vesicles, which is an indicator of H+/K+-ATPase activity.

Materials:

  • H+/K+-ATPase enriched vesicles

  • SKF-96067 stock solution

  • Assay Buffer: 150 mM KCl, 5 mM Tris-HEPES (pH 7.4)

  • Acridine Orange stock solution

  • ATP solution

  • Valinomycin stock solution (in ethanol)

  • Fluorometer

Procedure:

  • Dilute the H+/K+-ATPase enriched vesicles in the Assay Buffer.

  • Add Acridine Orange to a final concentration of 1-5 µM.

  • Add valinomycin to a final concentration of 1 µM to create a K+ gradient.

  • Add varying concentrations of SKF-96067 or vehicle to the cuvette.

  • Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 493 nm, Emission: 530 nm).

  • Initiate proton transport by adding ATP to a final concentration of 1 mM.

  • Monitor the quenching of acridine orange fluorescence over time. The initial rate of quenching is proportional to the H+/K+-ATPase activity.

  • Calculate the percentage of inhibition of the initial rate of quenching for each SKF-96067 concentration and determine the IC50 value.

Conclusion

SKF-96067 is a valuable pharmacological tool for the investigation of H+/K+-ATPase function. The protocols outlined in these application notes provide a framework for researchers to reliably assess the inhibitory effects of SKF-96067 and to explore the intricacies of gastric acid secretion. The pH-dependent nature of its inhibition highlights the importance of carefully controlling experimental conditions to obtain meaningful and reproducible data. These methodologies can be adapted for high-throughput screening of new chemical entities targeting the proton pump, aiding in the discovery of novel therapeutics for acid-related pathologies.

References

Application Notes and Protocols for SKF-96367 Treatment in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-96365 is a widely utilized chemical tool in cell biology and pharmacology, primarily known for its role as an inhibitor of receptor-mediated calcium entry and Transient Receptor Potential Canonical (TRPC) channels.[1][2] However, its pharmacological profile is complex, exhibiting a broad spectrum of activity that necessitates careful consideration in experimental design and data interpretation. Beyond its effects on TRPC channels, SKF-96365 has been demonstrated to potently inhibit low-voltage-activated T-type calcium channels, affect other voltage-gated calcium and potassium channels, and modulate the activity of the Na+/Ca2+ exchanger.[1][3][4] In certain cellular contexts, it can paradoxically induce an increase in intracellular calcium by triggering its release from the endoplasmic reticulum.[5][6]

These application notes provide a comprehensive overview of the multifaceted actions of SKF-96365, detailed protocols for its use in primary cell culture experiments, and a summary of its quantitative effects on various cellular targets to aid researchers in designing and interpreting their studies.

Mechanism of Action and Target Selectivity

SKF-96365 is not a specific inhibitor and its effects can be highly cell-type and context-dependent.[2] Its primary and most widely cited function is the blockade of Store-Operated Calcium Entry (SOCE) and TRPC channels.[7][8] However, researchers must be aware of its off-target effects.

Key Molecular Targets:

  • Transient Receptor Potential Canonical (TRPC) Channels: Widely used as a diagnostic tool for the involvement of TRPC channels in cellular processes.[1][2]

  • Low-Voltage-Activated (LVA) T-type Calcium Channels: SKF-96365 is a potent blocker of these channels, with IC50 values in the nanomolar range for some subtypes.[1][3]

  • Voltage-Gated Calcium Channels (VGCCs): It can also inhibit high-voltage-activated (HVA) L-type, P/Q-type, and N-type calcium channels, typically at micromolar concentrations.[3]

  • Na+/Ca2+ Exchanger (NCX): In some cell types, such as glioblastoma cells, SKF-96365 can enhance the reverse mode of the NCX, leading to an increase in intracellular calcium.[5][9]

  • Potassium Channels: Inhibition of certain potassium channels has also been reported.[4][7]

  • Endoplasmic Reticulum (ER) Ca2+ Pumps: In some instances, SKF-96365 can inhibit ER Ca2+-ATPase, leading to the release of calcium from internal stores.[5][6]

The following diagram illustrates the primary and secondary targets of SKF-96365.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ca2+_ext Ca2+ TRPC TRPC Channels Ca2+_ext->TRPC Influx T_type T-type Ca2+ Channels Ca2+_ext->T_type Influx HVACC HVA Ca2+ Channels Ca2+_ext->HVACC Influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Ca2+_ext->NCX Influx Ca2+_int [Ca2+]i TRPC->Ca2+_int T_type->Ca2+_int HVACC->Ca2+_int K_channel K+ Channels NCX->Ca2+_ext Efflux NCX->Ca2+_int ER Endoplasmic Reticulum Ca2+_int->ER Uptake ER->Ca2+_int Release SERCA SERCA Pump SERCA->ER SKF96365 SKF-96365 SKF96365->TRPC Inhibits SKF96365->T_type Potently Inhibits SKF96365->HVACC Inhibits SKF96365->K_channel Inhibits SKF96365->NCX Enhances SKF96365->SERCA Inhibits (in some cells)

Caption: Overview of the multiple cellular targets of SKF-96365.

Quantitative Data Summary

The following tables summarize the reported inhibitory and effective concentrations of SKF-96365 on various channels and cellular processes. These values can vary significantly depending on the cell type and experimental conditions.

Table 1: Inhibitory Concentrations (IC50) of SKF-96365 on Ion Channels

Target ChannelCell TypeIC50 ValueReference(s)
Human Ca(V)3.1 T-type Ca2+ channelsHEK293 cells~560 nM[1][3]
TRPC Channels (general)Various5 - 30 µM[3]
Store-Operated Ca2+ Entry (SOCE)Rat Peritoneal Mast Cells4 µM[10]
Muscarinic Cationic Current (mITRPC)Mouse Ileal Cells6.5 - 14.5 µM[4]
ATP-sensitive K+ channels (KATP)Mouse Small Intestinal Smooth Muscle0.85 µM[4]
hERG K+ ChannelNot SpecifiedConcentration-dependent[8]
HCT116 Colorectal Cancer CellsHCT11610.88 µM (48h)[11]
HT29 Colorectal Cancer CellsHT2914.56 µM (48h)[11]

Table 2: Effective Concentrations (EC50) of SKF-96365

EffectCell TypeEC50 ValueReference(s)
Enhanced reverse operation of Na+/Ca2+ exchanger (NCX)Human Glioblastoma Cells9.79 µM[5][9]

Experimental Protocols

Protocol 1: General Guidelines for Preparing and Using SKF-96365 Stock Solutions

Materials:

  • SKF-96365 hydrochloride (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Cell culture medium appropriate for the primary cells

Procedure:

  • Reconstitution: Prepare a high-concentration stock solution of SKF-96365 (e.g., 10-50 mM) in DMSO.[2] For example, to make a 10 mM stock solution of SKF-96365 hydrochloride (M.W. 402.92 g/mol ), dissolve 4.03 mg in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[8]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability or function (typically ≤ 0.1%).

  • Vehicle Control: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO as the SKF-96365-treated groups.

Protocol 2: Assessment of SKF-96365 Effects on Cell Viability using MTT Assay

This protocol is adapted from procedures used in studies on glioblastoma and colorectal cancer cells.[5][11][12]

Materials:

  • Primary cells of interest

  • 96-well cell culture plates

  • SKF-96365 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere and stabilize overnight.

  • Treatment: Prepare serial dilutions of SKF-96365 in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).[12] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SKF-96365 or vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Intracellular Calcium [Ca2+]i using Fura-2 AM

This protocol is based on methods described for various cell types, including glioblastoma and dorsal root ganglion cells.[5][13]

Materials:

  • Primary cells cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution, with and without Ca2+

  • SKF-96365 stock solution

  • Fluorescence imaging system equipped for ratiometric calcium imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Loading: Wash the cells grown on coverslips with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at room temperature or 37°C in the dark.

  • De-esterification: Wash the cells with HBSS to remove excess Fura-2 AM and allow for de-esterification of the dye for at least 30 minutes.

  • Baseline Measurement: Mount the coverslip onto the perfusion chamber of the fluorescence imaging system. Perfuse the cells with HBSS containing Ca2+ and record the baseline Fura-2 fluorescence ratio (F340/F380).

  • SKF-96365 Application: Perfuse the cells with HBSS containing the desired concentration of SKF-96365 and continuously record the fluorescence ratio to observe any changes in intracellular calcium.

  • Positive Control (Optional): To confirm cell responsiveness, apply a known agonist that increases intracellular calcium (e.g., a relevant neurotransmitter or a calcium ionophore like ionomycin).

  • Data Analysis: Analyze the change in the F340/F380 ratio over time. The ratio is proportional to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

SKF-96365 has been shown to modulate several key signaling pathways, often as a downstream consequence of its effects on calcium homeostasis.

SKF-96365-Induced Cell Cycle Arrest and Apoptosis

In several cancer cell lines, SKF-96365 treatment leads to cell cycle arrest and apoptosis.[5][11] This is often mediated by the activation of stress-activated protein kinases.

SKF96365 SKF-96365 Ca_increase Increased [Ca2+]i SKF96365->Ca_increase MAPK_activation p38-MAPK / JNK Activation Ca_increase->MAPK_activation CellCycleArrest S and G2 Phase Arrest MAPK_activation->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Signaling pathway of SKF-96365-induced cell cycle arrest.

Inhibition of the CaMKIIγ/AKT Pathway

In colorectal cancer cells, SKF-96365 has been shown to inhibit the CaMKIIγ/AKT signaling cascade, leading to apoptosis and autophagy.[11]

SKF96365 SKF-96365 CaMKIIg CaMKIIγ SKF96365->CaMKIIg Inhibits AKT AKT CaMKIIg->AKT Inhibits Apoptosis Apoptosis AKT->Apoptosis Leads to Autophagy Cytoprotective Autophagy AKT->Autophagy Leads to

Caption: SKF-96365-mediated inhibition of the CaMKIIγ/AKT pathway.

Experimental Workflow for Investigating SKF-96365 Effects

The following diagram outlines a typical experimental workflow for characterizing the effects of SKF-96365 in a primary cell culture system.

Start Primary Cell Culture Treatment Treat with SKF-96365 (and vehicle control) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Calcium Intracellular Calcium Imaging (e.g., Fura-2) Treatment->Calcium Signaling Western Blot for Signaling Proteins (e.g., p-p38, p-AKT) Treatment->Signaling Function Functional Assays (e.g., migration, secretion) Treatment->Function Analysis Data Analysis and Interpretation Viability->Analysis Calcium->Analysis Signaling->Analysis Function->Analysis

Caption: A typical experimental workflow for studying SKF-96365.

Conclusion and Recommendations

SKF-96365 is a valuable pharmacological tool for studying the role of calcium signaling in a variety of cellular processes. However, its lack of specificity requires careful experimental design and interpretation of results. Researchers should:

  • Acknowledge the non-specific nature of SKF-96365 and consider its potential effects on multiple ion channels and transporters.

  • Use the lowest effective concentration to minimize off-target effects.

  • Employ multiple, complementary approaches to validate findings, such as using other pharmacological inhibitors with different mechanisms of action or genetic approaches like siRNA-mediated knockdown of specific channel subunits.

  • Always include appropriate vehicle controls in all experiments.

By following these guidelines and the detailed protocols provided, researchers can more effectively utilize SKF-96365 to unravel the complex roles of calcium signaling in primary cell function.

References

Application Notes and Protocols for Electrophysiological Recording in the Presence of SKF96365

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Compound Identification: The query specified SKF96067. However, our comprehensive search of scientific literature indicates that SKF96365 is the compound extensively used and characterized in electrophysiological studies. This compound is a distinct compound, identified as a reversible inhibitor of the gastric (H+ + K+)-ATPase[1][2]. Given the context of the request, these application notes and protocols will focus on SKF96365, a compound widely recognized for its effects on ion channels.

Introduction to SKF96365

SKF96365 hydrochloride is a chemical tool widely utilized in cellular electrophysiology. Initially identified as a blocker of receptor-mediated calcium entry, it is now most commonly employed as an inhibitor of store-operated Ca2+ entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels[3][4][5]. However, researchers should exercise caution, as SKF96365 exhibits a broad pharmacological profile, affecting a variety of other ion channels. Understanding its full range of targets is crucial for the accurate interpretation of experimental results.

These application notes provide a comprehensive overview of the use of SKF96365 in electrophysiological recordings, including its mechanism of action on various ion channels, detailed experimental protocols, and quantitative data on its efficacy.

Mechanism of Action and Pharmacological Profile

SKF96365 is not a selective TRPC channel blocker. Its effects extend to other ion channels, making it a multifaceted pharmacological tool. A summary of its known targets is presented below.

Primary and Off-Target Effects of SKF96365:
  • TRPC Channels: SKF96365 is widely used as an antagonist of TRPC channels, which are involved in store-operated and receptor-operated calcium entry[3][4].

  • Store-Operated Ca2+ Entry (SOCE): It is a known inhibitor of SOCE, a critical Ca2+ influx pathway in many cell types[5].

  • Voltage-Gated Calcium Channels (VGCCs): SKF96365 is a potent blocker of low-voltage-activated (LVA) T-type calcium channels, with a particularly high affinity for CaV3.1 channels (IC50 ≈ 560 nM)[4][6]. It also inhibits high-voltage-activated (HVA) L-type, P/Q-type, and N-type calcium channels at micromolar concentrations[4].

  • Na+/Ca2+ Exchanger (NCX): In some cell types, such as glioblastoma cells, SKF96365 can enhance the reverse mode of the NCX, leading to an increase in intracellular calcium[4].

  • Voltage-Gated Sodium Channels (VGSCs): Studies have shown that SKF96365 can inhibit voltage-gated sodium currents in a use-dependent manner.

  • Potassium Channels: There is evidence to suggest that SKF96365 can also block certain potassium channels.

The following diagram illustrates the primary and key off-target effects of SKF96365 on cellular calcium signaling.

SKF96365_Mechanism_of_Action TRPC TRPC Channels Ca_influx Ca2+ Influx TRPC->Ca_influx SOCE Store-Operated Ca2+ Channels (e.g., Orai) SOCE->Ca_influx T_type T-type Ca2+ Channels (e.g., CaV3.1) T_type->Ca_influx HVA_Ca HVA Ca2+ Channels (L, P/Q, N-type) HVA_Ca->Ca_influx NCX Na+/Ca2+ Exchanger (Reverse Mode) NCX->Ca_influx in reverse mode SKF96365 SKF96365 SKF96365->TRPC Inhibition SKF96365->SOCE Inhibition SKF96365->T_type Potent Inhibition SKF96365->HVA_Ca Inhibition SKF96365->NCX Enhancement Ca_intracellular [Ca2+]i Ca_influx->Ca_intracellular Ca_efflux Ca2+ Efflux Ca_intracellular->Ca_efflux

Fig. 1: Pharmacological targets of SKF96365.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of SKF96365 on various ion channels as reported in the literature.

Table 1: Inhibitory Effects of SKF96365 on Voltage-Gated Calcium Channels

Channel SubtypeCell TypeIC50 / % InhibitionReference
hCaV3.1 (T-type)HEK293~560 nM[3][4]
hCaV3.2 (T-type)HEK29386.3 ± 0.1% inhibition at 1 µM[3]
hCaV3.3 (T-type)HEK293Complete block at 10 µM[3]
Native CaV3.1Rat Cerebellar Purkinje CellsSignificant inhibition[3]
L-typeGH3 pituitary cells, smooth muscleInhibition reported[4]
P/Q-typeRecombinantInhibition at 10 µM[3]
N-typeRecombinantInhibition at 10 µM[3]

Table 2: Effects of SKF96365 on Other Channels and Transporters

TargetCell TypeEC50 / EffectReference
TRPC ChannelsVariousWidely used as a blocker (µM range)[3][4]
Na+/Ca2+ Exchanger (reverse mode)Glioblastoma cellsEC50 of 9.79 µM for enhancement[4]
Voltage-Gated Na+ ChannelsRat ventricular myocytesIC50 of 1.36 µM at 0.5 Hz

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Calcium Channels in HEK293 Cells

This protocol is adapted from studies investigating the effects of SKF96365 on recombinant T-type calcium channels expressed in HEK293 cells[3].

1. Cell Preparation:

  • Culture HEK293 cells stably or transiently expressing the desired CaV3.x channel subtype.

  • Plate cells onto glass coverslips 24-48 hours before recording.

  • Use a reporter plasmid (e.g., encoding a fluorescent protein) to identify transfected cells.

2. Solutions:

  • External Solution (in mM): 2 CaCl2, 1 MgCl2, 10 HEPES, 40 TEA-Cl, 92 CsCl, 10 glucose. Adjust pH to 7.4 with CsOH. Osmolarity ~305 mOsm.

  • Internal Pipette Solution (in mM): 130 Cs-methanesulfonate, 11 EGTA, 10 HEPES, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Osmolarity ~290 mOsm.

  • SKF96365 Stock Solution: Prepare a 100 mM stock in autoclaved water and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment[3].

3. Electrophysiological Recording:

  • Perform whole-cell patch-clamp recordings at room temperature (20-22°C).

  • Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Obtain a giga-ohm seal and establish the whole-cell configuration.

  • Compensate for capacitive transients and series resistance (70-85%).

  • Use a P/4 protocol for online leak subtraction or perform offline subtraction.

  • Voltage Protocol for T-type Channels:

    • Hold the cell at a potential of -100 mV.

    • Apply depolarizing voltage steps (e.g., 150 ms duration) from -80 mV to +10 mV in 5 mV increments to generate current-voltage (I-V) relationships.

4. Data Acquisition and Analysis:

  • Record currents using an appropriate amplifier and data acquisition software.

  • Filter data at 2 kHz and sample at 10-20 kHz.

  • Analyze the peak inward current at each voltage step to construct I-V curves.

  • Apply SKF96365 via a perfusion system and record the change in current amplitude.

  • Calculate the percentage of inhibition and, if applicable, the IC50 value.

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment with SKF96365.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture and Plating Solution_Prep Prepare External/Internal Solutions and SKF96365 Stock Pipette_Pull Pull and Fire-Polish Pipettes Giga_Seal Obtain Giga-ohm Seal Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline Record Baseline Currents (Control) Whole_Cell->Baseline Perfusion Perfuse with SKF96365 Baseline->Perfusion Record_Effect Record Currents in the Presence of SKF96365 Perfusion->Record_Effect Washout Washout with Control Solution Record_Effect->Washout Leak_Sub Leak Subtraction Washout->Leak_Sub Measure_Current Measure Current Parameters (Amplitude, Kinetics) Leak_Sub->Measure_Current Plot_Data Plot I-V Curves, Dose-Response Measure_Current->Plot_Data Stats Statistical Analysis Plot_Data->Stats

Fig. 2: Experimental workflow for electrophysiology.
Protocol 2: Recording from Brain Slices

This protocol is a general guide for recording native T-type currents from cerebellar Purkinje cells in brain slices, as described in the literature[3].

1. Slice Preparation:

  • Anesthetize and decapitate the animal in accordance with institutional guidelines.

  • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) protective cutting solution.

  • Protective Cutting Solution (in mM): 50 sucrose, 92 NaCl, 5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 0.5 CaCl2, 7 MgSO4, 15 glucose, 1 kynurenate.

  • Prepare sagittal cerebellar slices (e.g., 300 µm thick) using a vibratome.

  • Transfer slices to a recovery chamber with oxygenated bicarbonate-buffered saline (BBS) at 34°C for at least 1 hour.

  • BBS (in mM): 125 NaCl, 3 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 20 glucose, 1 kynurenate, 0.1 picrotoxin.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated BBS.

  • Visualize Purkinje cells using DIC microscopy.

  • Perform whole-cell patch-clamp recordings as described in Protocol 1.

  • Internal Pipette Solution for Native Currents (in mM): 140 Cs-methanesulfonate, 5 TEA-Cl, 0.5 MgCl2, 10 HEPES, 4 MgATP, 0.5 Na3GTP, 0.3 EGTA. Adjust pH to 7.3.

  • Use a voltage protocol appropriate for isolating T-type currents (e.g., holding at -90 mV and stepping to various depolarized potentials).

Concluding Remarks

References

Troubleshooting & Optimization

Troubleshooting SKF96067 solubility and stability in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility and stability challenges when working with the store-operated calcium entry (SOCE) inhibitor, SKF-96067.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing SKF-96067 stock solutions?

A1: SKF-96067 is most effectively dissolved in an organic solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. It is a polar aprotic solvent capable of dissolving a wide range of compounds, including those with hydrophobic properties.

Q2: I observed a precipitate immediately after diluting my SKF-96067 DMSO stock into my aqueous cell culture medium. What is the cause and how can I prevent this?

A2: This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of solution.

To prevent this, you should:

  • Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute your concentrated DMSO stock into a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your experimental medium.

  • Ensure Rapid Mixing: When adding the compound to the medium, gently vortex or swirl the medium to ensure the compound is dispersed quickly, preventing localized high concentrations.

  • Warm the Medium: Using pre-warmed media can sometimes improve the solubility of compounds.

  • Check Final Concentration: Ensure your final experimental concentration does not exceed the aqueous solubility limit of SKF-96067.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and should not exceed 1%. It is critical to include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration but without SKF-96067, to account for any effects of the solvent on the cells.

Q4: How stable is SKF-96067 in cell culture media at 37°C during a multi-day experiment?

A4: There is limited publicly available quantitative data on the long-term stability of SKF-96067 in various cell culture media at 37°C. The stability of a small molecule in culture can be influenced by factors such as media composition (pH, presence of serum proteins) and cellular metabolism. For multi-day experiments, it is best practice to either replace the medium with freshly prepared SKF-96067 at regular intervals (e.g., every 24-48 hours) or to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Q5: My experimental results with SKF-96067 are inconsistent. What are the potential causes?

A5: Inconsistent results can stem from several factors related to the compound's solubility and stability:

  • Compound Precipitation: Micro-precipitation, which may not be visible to the naked eye, can lead to a lower effective concentration of the compound in your experiment.

  • Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound.

  • Instability in Media: The compound may be degrading over the course of your experiment.

  • Inaccurate Pipetting: Errors in pipetting small volumes of concentrated stock can lead to significant variations in the final concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms immediately upon dilution into media. Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium.1. Use a two-step or serial dilution method. 2. Add the stock solution to pre-warmed media while gently vortexing. 3. Do not exceed the compound's aqueous solubility limit.
Media becomes cloudy during incubation. Delayed Precipitation: The compound is coming out of solution over time at 37°C.1. Lower the final working concentration of SKF-96067. 2. Visually inspect plates under a microscope before and during the experiment. 3. Consider using a formulation with a solubilizing agent if compatible with your assay.
Low or no biological activity observed. Compound Degradation: The compound may not be stable under your experimental conditions.1. Prepare fresh working solutions for each experiment from a properly stored stock. 2. For long-term experiments, replenish the media with fresh compound every 24-48 hours. 3. Perform a stability test to determine the compound's half-life in your media (see protocols below).
Precipitation: The effective concentration is lower than intended.1. Follow the recommendations for preventing precipitation. 2. Centrifuge the final working solution before adding to cells and test the supernatant.
High background or off-target effects. Solvent (DMSO) Toxicity: The final concentration of DMSO is too high.1. Ensure the final DMSO concentration is <0.5%. 2. Run a vehicle control with the same DMSO concentration to assess solvent toxicity.

Quantitative Data Summary

The following table summarizes the known solubility data for SKF-96067. Note that aqueous solubility is significantly lower than in organic solvents.

Solvent Concentration Notes
DMSO 40 mg/mL[1]A high-concentration stock can be prepared.[1]
Aqueous Buffer (e.g., PBS, Media) Significantly lower than in DMSOThe exact limit can vary based on pH, temperature, and media components. A preliminary solubility test is highly recommended.

Experimental Protocols

Protocol 1: Preparation of SKF-96067 Stock and Working Solutions
  • Stock Solution Preparation (e.g., 40 mg/mL in DMSO):

    • Accurately weigh the desired amount of SKF-96067 powder.

    • Add the appropriate volume of high-purity DMSO to achieve a 40 mg/mL concentration.

    • Vortex or sonicate gently in a water bath until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

    • Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes.

    • Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation (Two-Step Dilution Method):

    • Step 1 (Intermediate Dilution): Thaw a single aliquot of the DMSO stock solution. Dilute it 1:10 or 1:100 in pre-warmed (37°C) sterile cell culture medium. Mix gently but thoroughly.

    • Step 2 (Final Dilution): Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium while gently swirling to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.

Protocol 2: General Method for Assessing SKF-96067 Stability in Cell Culture Media

This protocol provides a framework for determining the stability of SKF-96067 in your specific experimental setup.

  • Preparation: Prepare a working solution of SKF-96067 in your cell culture medium at the highest concentration you plan to use.

  • Incubation: Aliquot the solution into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Place the samples in a 37°C incubator under the same conditions as your experiment (e.g., 5% CO₂). The sample for time 0 should be frozen immediately at -80°C.

  • Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.

  • Sample Analysis: After collecting all time points, analyze the concentration of the remaining SKF-96067 in each sample. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.

  • Data Interpretation: Plot the concentration of SKF-96067 versus time to determine the degradation rate and calculate the compound's half-life in your specific media.

Visualizations

Signaling Pathway: Inhibition of Store-Operated Calcium Entry (SOCE)

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist (e.g., Growth Factor) Receptor GPCR / RTK Agonist->Receptor Binds PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Orai1 Orai1 Channel (Closed) Orai1_open Orai1 Channel (Open) Orai1->Orai1_open Calcium_in Ca²⁺ Influx Orai1_open->Calcium_in Allows Entry Ca_downstream Downstream Signaling (e.g., NFAT activation) Calcium_in->Ca_downstream Initiates STIM1_inactive STIM1 Sensor (Ca²⁺ Bound) STIM1_active STIM1 Sensor (Active/Unbound) STIM1_inactive->STIM1_active Conformational Change STIM1_active->Orai1 Binds & Activates ER_Calcium Ca²⁺ Store ER_Calcium->STIM1_inactive Depletion IP3R->ER_Calcium Releases Ca²⁺ SKF96067 SKF-96067 This compound->Orai1_open Inhibits

Caption: Mechanism of SKF-96067 action on the Store-Operated Calcium Entry (SOCE) pathway.

Experimental Workflow: Troubleshooting Precipitation

Troubleshooting_Workflow start Start: Diluting SKF-96067 stock into media check_precipitate Observe immediate precipitation? start->check_precipitate sol_shock Likely Cause: Solvent Shock check_precipitate->sol_shock Yes no_precipitate No immediate precipitation check_precipitate->no_precipitate No solution1 Solution 1: Use Two-Step Dilution sol_shock->solution1 solution2 Solution 2: Add stock to pre-warmed, vortexing media solution1->solution2 incubate Proceed with experiment (Incubate at 37°C) no_precipitate->incubate check_later Observe delayed cloudiness or poor results? incubate->check_later delayed_issue Potential Causes: 1. Delayed Precipitation 2. Compound Degradation check_later->delayed_issue Yes end_ok Experiment OK check_later->end_ok No solution3 Solution 3: Lower final concentration delayed_issue->solution3 solution4 Solution 4: Replenish media with fresh compound periodically solution3->solution4 solution5 Solution 5: Perform stability test (see Protocol 2) solution4->solution5 end_reassess Re-assess Experiment solution5->end_reassess

Caption: A logical workflow for diagnosing and solving SKF-96067 precipitation issues.

Logical Relationship: Stock Solution Best Practices

Stock_Practices center Optimal SKF-96067 Stock Solution aliquot Aliquot into Single-Use Volumes center->aliquot dissolve Dissolve in High-Purity DMSO dissolve->center verify Visually Verify Complete Dissolution verify->center store Store at -20°C or -80°C, Protected from Light aliquot->store avoid Avoid Repeated Freeze-Thaw Cycles store->avoid

Caption: Key best practices for preparing and storing SKF-96067 stock solutions.

References

Technical Support Center: Navigating SKF-96365-Induced Cytotoxicity in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with SKF-96365 in cell-based assays. All information is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKF-96365?

SKF-96365 was initially identified as a blocker of receptor-mediated calcium entry (RMCE) and is widely used as an inhibitor of store-operated Ca2+ entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels.[1][2][3] However, it is a non-selective inhibitor and has been shown to block other channels, including voltage-gated Ca2+ channels (T-type, L-type, N-type, P/Q-type) and potassium channels.[1][4] Its effects on intracellular calcium homeostasis can vary depending on the cell type and experimental conditions.[2]

Q2: Is SKF-96365 expected to be cytotoxic?

Yes, SKF-96365 can induce cytotoxicity in various cell lines. This is often linked to its ability to disrupt intracellular Ca2+ homeostasis, leading to downstream events such as cell cycle arrest, apoptosis, and autophagy.[3][5][6][7]

Q3: At what concentrations is SKF-96365 typically used, and what are the reported IC50 values for cytotoxicity?

The working concentration of SKF-96365 in cell-based assays typically ranges from 1 µM to 100 µM.[1][8] The half-maximal inhibitory concentration (IC50) for its effects on ion channels and cell viability varies significantly between cell lines. For instance, the IC50 for inhibition of RMCE is in the range of 8-12 µM.[9] For cytotoxicity, IC50 values of 10.88 µM in HCT116 cells and 14.56 µM in HT29 cells have been reported after 48 hours of exposure.[7] In glioblastoma cells, it has an EC50 of 9.79 μM for enhancing the reverse operation of the Na+/Ca2+ exchanger.[5][10]

Q4: Can SKF-96365 induce apoptosis?

Yes, SKF-96365 has been shown to induce apoptosis in several cancer cell lines, including colorectal cancer and glioblastoma.[3][5][6] This is often associated with the activation of caspase cascades and can be a desired outcome in cancer research. In some contexts, it can also protect against apoptosis, for example, in PC12 cells injured with MPP+.[2][11]

Q5: Does SKF-96365 have other effects on cellular processes besides blocking calcium channels?

Beyond its effects on calcium channels, SKF-96365 can modulate various signaling pathways. It has been shown to inhibit the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade.[2][3][6] It can also induce cytoprotective autophagy in some cancer cells.[3][6] Furthermore, in glioblastoma cells, it can enhance the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to increased intracellular calcium and subsequent cytotoxicity.[5][10]

Troubleshooting Guide

This guide addresses common issues encountered when using SKF-96365 in cell assays.

Problem Potential Cause Suggested Solution
High levels of unexpected cytotoxicity at low concentrations. Cell line is highly sensitive to disruptions in calcium homeostasis.Perform a dose-response curve starting from a very low concentration (e.g., 0.1 µM) to determine the optimal non-toxic or desired toxic concentration for your specific cell line and experimental timeframe.
Off-target effects of SKF-96365 on other ion channels or cellular processes.Consider using a more specific inhibitor for your target of interest if available. Validate your findings with a secondary, structurally unrelated inhibitor or with genetic approaches (e.g., siRNA knockdown of the target channel).
Inconsistent results between experiments. Variability in cell density, passage number, or health.Standardize your cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Degradation of SKF-96365 stock solution.Prepare fresh stock solutions of SKF-96365 in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
No observable effect at expected concentrations. The cellular process under investigation is not dependent on the channels blocked by SKF-96365 in your cell model.Confirm the expression and functionality of the target channels (e.g., TRPC channels) in your cell line.
Insufficient incubation time.Increase the incubation time with SKF-96365. Time-course experiments are recommended to determine the optimal treatment duration.
Observed effects are opposite to what is expected (e.g., increased cell survival). SKF-96365 can have protective effects in certain contexts, such as protecting neuronal cells from specific toxins.[11]Carefully review the literature for studies using similar cell types and experimental conditions. The effect of SKF-96365 can be highly context-dependent.
Induction of cytoprotective autophagy.Investigate markers of autophagy (e.g., LC3-II conversion) to determine if this mechanism is at play. Co-treatment with an autophagy inhibitor (e.g., chloroquine) may reveal the underlying cytotoxic effect.[6]

Quantitative Data Summary

The following tables summarize the reported concentrations and cytotoxic effects of SKF-96365 in different cell lines.

Table 1: Effective Concentrations and IC50 Values of SKF-96365

Cell LineEffectConcentration / IC50Reference
Human PlateletsInhibition of Receptor-Mediated Ca2+ EntryIC50: 8.5 - 11.7 µM[9]
HEK293 (expressing hCaV3.1)Inhibition of T-type Ca2+ channelsIC50: ~560 nM[1]
PC12Protection against MPP+ induced cytotoxicity10 µM and 50 µM[8][11]
LN-229 (Glioblastoma)Suppression of cell viabilityConcentration-dependent (tested up to 40 µM)[5][10]
LN-229 (Glioblastoma)Enhanced reverse mode of NCXEC50: 9.79 µM[5][10]
HCT116 (Colorectal Cancer)Inhibition of cell growthIC50: 10.88 µM (48h)[7]
HT29 (Colorectal Cancer)Inhibition of cell growthIC50: 14.56 µM (48h)[7]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[12][13]

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • SKF-96365

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

    • Prepare serial dilutions of SKF-96365 in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the SKF-96365 dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest SKF-96365 concentration).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • Complete culture medium

    • SKF-96365

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the desired concentrations of SKF-96365 for the chosen duration.

    • Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Visualizations

G cluster_0 SKF-96365 Inhibition of SOCE and TRPC Channels SKF SKF-96365 SOCE Store-Operated Ca2+ Entry (SOCE) SKF->SOCE Inhibits TRPC TRPC Channels SKF->TRPC Inhibits Ca_influx Ca2+ Influx SOCE->Ca_influx TRPC->Ca_influx Downstream Downstream Signaling Ca_influx->Downstream

Caption: SKF-96365 inhibitory action on SOCE and TRPC channels.

G cluster_1 SKF-96365 Effect on CaMKIIγ/AKT Pathway SKF SKF-96365 Ca_signal Intracellular Ca2+ Signal SKF->Ca_signal Modulates CaMKIIg CaMKIIγ SKF->CaMKIIg Inhibits Ca_signal->CaMKIIg Activates AKT AKT CaMKIIg->AKT Activates Survival Cell Survival / Proliferation AKT->Survival

Caption: SKF-96365 modulation of the CaMKIIγ/AKT signaling pathway.

G cluster_2 Cell Viability Assay Workflow Start Seed Cells Treat Treat with SKF-96365 Start->Treat Incubate Incubate Treat->Incubate Add_reagent Add Viability Reagent (e.g., MTT) Incubate->Add_reagent Measure Measure Signal Add_reagent->Measure Analyze Analyze Data Measure->Analyze

Caption: General experimental workflow for a cell viability assay.

References

Best practices for preparing SKF96067 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for preparing and using SKF96067 stock solutions. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and relevant pathway diagrams to support your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of this compound solutions.

Problem Possible Cause Recommended Solution
Precipitation in aqueous buffer after dilution from DMSO stock. The aqueous solubility of this compound is low. The concentration of the compound in the final aqueous solution may be above its solubility limit.- Decrease the final concentration of this compound in the aqueous buffer.- Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system).- Consider using a surfactant like Tween-80 or PEG300 to improve solubility in aqueous solutions for in vivo experiments.
Inconsistent experimental results. - Improper storage of the stock solution leading to degradation.- Inaccurate pipetting of the stock solution.- The compound may not be fully dissolved in the stock solution.- Aliquot the stock solution and store it at -20°C for long-term use to avoid repeated freeze-thaw cycles.[1]- Use calibrated pipettes for accurate measurements.- Ensure the compound is completely dissolved in the stock solution by vortexing or brief sonication before each use.
Difficulty dissolving the compound. The incorrect solvent is being used, or the compound has low solubility at the desired concentration.- this compound is reported to be soluble in DMSO.[1]- For other solvents, it is advisable to perform a small-scale solubility test before preparing a large volume of stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]

Q2: How should I store the solid compound and the stock solution?

A2: The solid compound should be stored in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years). Stock solutions should be stored at 0 - 4°C for short-term storage or, for long-term stability, aliquoted and stored at -20°C.[1]

Q3: What is the mechanism of action of this compound?

A3: this compound is a reversible and competitive inhibitor of the gastric H+/K+-ATPase, also known as the proton pump. It acts on the luminal side of the enzyme, competing with potassium ions (K+) to inhibit the exchange of cytoplasmic H+ for luminal K+, thereby reducing gastric acid secretion.

Q4: Can I use this compound for in vivo studies?

A4: Yes, this compound can be used for in vivo animal experiments. A common formulation for in vivo use involves dissolving the compound in a vehicle that may include DMSO, PEG300, and Tween 80 in a saline or PBS solution. The exact formulation should be optimized for the specific animal model and route of administration.

Quantitative Data Summary

The following table summarizes the available solubility information for this compound. Researchers should note that quantitative solubility data is limited, and it is recommended to perform small-scale solubility tests.

Solvent Solubility Notes
DMSOSolubleThe primary recommended solvent for stock solutions.[1]
EthanolData not readily availableMay require heating or sonication. Test in small volumes first.
WaterInsolubleAs with many organic compounds, solubility in aqueous solutions is expected to be very low.

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 334.42 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh out 3.34 mg of this compound into the tube.

  • Adding the Solvent:

    • Using a calibrated pipette, add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolving the Compound:

    • Cap the tube securely.

    • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • For immediate use, the solution can be stored at 4°C for a few days.

    • For long-term storage, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Signaling Pathway Diagram

SKF96067_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H_K_ATPase H+/K+-ATPase (Proton Pump) K_in K+ (cytoplasm) H_K_ATPase->K_in Pumps In H_out H+ (lumen) H_K_ATPase->H_out Pumps Out H_in H+ (cytoplasm) H_in->H_K_ATPase Binds K_out K+ (lumen) K_out->H_K_ATPase Binds This compound This compound This compound->H_K_ATPase Inhibits (Reversible)

Caption: Mechanism of this compound action on the gastric H+/K+-ATPase.

Experimental Workflow Diagram

Stock_Solution_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve check_solubility Visually Confirm Dissolution dissolve->check_solubility check_solubility->dissolve Particles Remain aliquot Aliquot into smaller volumes check_solubility->aliquot Completely Dissolved store Store at -20°C (Long-term) or 4°C (Short-term) aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

References

Technical Support Center: Navigating SKF-96365 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using SKF-96365. Our resources are designed to help you anticipate and troubleshoot common issues, ensuring the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for SKF-96365?

A1: SKF-96365 is widely recognized as a blocker of Transient Receptor Potential Canonical (TRPC) channels and an inhibitor of store-operated calcium entry (SOCE).[1][2] However, it is crucial to understand that its effects are not entirely specific.

Q2: What are the known off-target effects of SKF-96365?

A2: SKF-96365 has been demonstrated to affect a variety of other ion channels and transporters. These include, but are not limited to, voltage-gated calcium channels (both L-type and T-type), various potassium channels, and the Na+/Ca2+ exchanger (NCX).[2][3][4][5] At certain concentrations, it can also induce cellular processes like apoptosis and autophagy.[6]

Q3: How can I differentiate between on-target TRPC/SOCE inhibition and off-target effects in my experiments?

A3: This is a critical consideration for data interpretation. A multi-pronged approach is recommended:

  • Use the lowest effective concentration: Determine the minimal concentration of SKF-96365 required to inhibit TRPC channels or SOCE in your specific cell type or system. This can minimize off-target effects.

  • Employ structurally different inhibitors: Use another TRPC/SOCE inhibitor with a different chemical structure. If the observed phenotype is consistent with both inhibitors, it is more likely to be an on-target effect.

  • Rescue experiments: If possible, overexpress a constitutively active form of the target channel to see if it reverses the effect of SKF-96365.

  • Control for off-target effects: Design experiments to specifically measure the activity of known off-target channels (e.g., voltage-gated calcium channels) in the presence of SKF-96365 at your working concentration.

Q4: I am observing unexpected changes in intracellular calcium levels even after supposedly blocking calcium entry with SKF-96365. What could be the cause?

A4: This is a documented phenomenon. SKF-96365 can enhance the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to an increase in intracellular calcium, independent of TRPC channel or SOCE inhibition.[3] This effect is particularly relevant in cells with high NCX expression.

Troubleshooting Common Artifacts

Observed Artifact Potential Cause Troubleshooting Strategy
Unexpected membrane depolarization Inhibition of potassium channels by SKF-96365.- Perform control experiments to measure the effect of SKF-96365 on potassium currents in your cells using patch-clamp electrophysiology.- Use a lower concentration of SKF-96365 if possible.- Consider using a more specific TRPC channel blocker if available.
Slow, sustained increase in intracellular calcium after initial inhibition Enhancement of the reverse mode of the Na+/Ca2+ exchanger (NCX).[3]- Measure NCX activity in your experimental system.- If NCX is highly expressed, consider using an NCX inhibitor in control experiments to dissect its contribution.- Be mindful of the duration of your calcium imaging experiments, as this effect may be time-dependent.
Cell cycle arrest or apoptosis Off-target effects on signaling pathways like CaMKIIγ/AKT.[6]- Assess cell viability and cell cycle progression in your experiments.- If these effects are observed, they may be an unavoidable consequence of SKF-96365 at the concentration used. Acknowledge this in your data interpretation.- Consider shorter treatment durations to minimize these effects.
Fluorescence imaging artifacts (e.g., photobleaching, movement artifacts) General issues with fluorescence microscopy.- Photobleaching: Minimize exposure time and excitation light intensity. Use an anti-fade reagent if compatible with your experiment.- Movement Artifacts: For live-cell imaging, ensure cells are well-adhered to the coverslip. Use image registration software to correct for minor movements post-acquisition.[1][7]

Quantitative Data: Off-Target Effects of SKF-96365

The following table summarizes the reported half-maximal inhibitory (IC50) or effective (EC50) concentrations of SKF-96365 on various channels. This data can help researchers select appropriate concentrations to minimize off-target effects.

Target Reported IC50/EC50 Cell Type/System
Na+/Ca2+ Exchanger (NCX) - reverse mode EC50: 9.79 µMHuman glioblastoma cells
Low-Voltage-Activated (T-type) Ca2+ Channels (hCaV3.1) IC50: ~560 nMRecombinant expression in HEK293 cells
ATP-sensitive K+ (KATP) Channels IC50: 0.85 µMMouse small intestinal smooth muscle cells
Voltage-gated K+ (Kv) Channels ~30% inhibition at 1 µMMouse small intestinal smooth muscle cells
hERG Potassium Channels Concentration-dependent inhibitionHEK293 cells

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for recording ion channel activity in the presence of SKF-96365. Specific parameters may need to be optimized for your cell type and recording setup.

Solutions:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Bubble with 95% O2/5% CO2.

  • Internal Solution: 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Procedure:

  • Prepare cells on coverslips suitable for patch-clamp recording.

  • Place the coverslip in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.

  • Pull glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a target cell with the micropipette while applying positive pressure.

  • Once in proximity to the cell, release the positive pressure and apply gentle suction to form a Giga-ohm seal.

  • Apply a brief pulse of strong suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Begin recording baseline channel activity.

  • Apply SKF-96365 at the desired concentration via the perfusion system.

  • Record changes in channel activity.

  • Wash out the drug to observe reversibility.

Fura-2 AM Calcium Imaging

This protocol outlines the steps for measuring intracellular calcium changes using the ratiometric dye Fura-2 AM.

Reagents:

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Dye Loading:

    • Prepare a stock solution of Fura-2 AM in DMSO.

    • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 in HBSS.

    • Incubate cells in the loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells 2-3 times with HBSS to remove extracellular dye.

  • De-esterification: Incubate the cells in HBSS for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately at 340 nm and 380 nm and capture the emission at ~510 nm.

    • Record baseline fluorescence ratios.

    • Apply SKF-96365 and any other experimental compounds.

    • Record the changes in the 340/380 nm fluorescence ratio over time. The ratio is proportional to the intracellular calcium concentration.

Visualizing Key Pathways and Workflows

SKF96365_Off_Target_Effects cluster_intended_targets Intended Targets cluster_off_targets Off-Targets SKF96365 SKF-96365 TRPC TRPC Channels SKF96365->TRPC Inhibition SOCE Store-Operated Ca2+ Entry SKF96365->SOCE Inhibition VGCC Voltage-Gated Ca2+ Channels (L-type & T-type) SKF96365->VGCC Inhibition K_Channels Potassium Channels SKF96365->K_Channels Inhibition NCX Na+/Ca2+ Exchanger (Reverse Mode) SKF96365->NCX Enhancement

Caption: Off-target profile of SKF-96365.

Calcium_Imaging_Workflow A Plate cells on coverslips B Prepare Fura-2 AM loading buffer A->B C Incubate cells with Fura-2 AM B->C D Wash to remove extracellular dye C->D E De-esterification D->E F Acquire baseline fluorescence ratio (340/380 nm) E->F G Apply SKF-96365 +/- other stimuli F->G H Record changes in fluorescence ratio G->H

Caption: Experimental workflow for Fura-2 AM calcium imaging.

SKF96365_Signaling_Artifact SKF96365 SKF-96365 Ca_Influx Decreased Ca2+ Influx (On-Target) SKF96365->Ca_Influx NCX Enhanced Na+/Ca2+ Exchanger (Reverse Mode) SKF96365->NCX Cellular_Effects Downstream Cellular Effects Ca_Influx->Cellular_Effects Ca_Increase Increased Intracellular Ca2+ (Off-Target Artifact) NCX->Ca_Increase Ca_Increase->Cellular_Effects

Caption: On-target vs. off-target effects of SKF-96365 on intracellular calcium.

References

Validation & Comparative

Validating SKF-96365 Inhibition of Store-Operated Calcium Entry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cellular signaling and drug development, accurately modulating store-operated calcium entry (SOCE) is crucial. SKF-96365 is a widely used pharmacological tool for inhibiting this pathway. However, its efficacy and specificity are not absolute. This guide provides a comprehensive comparison of SKF-96365 with other common SOCE inhibitors, supported by experimental data and detailed protocols to aid in the validation of its inhibitory action.

The Nuances of SKF-96365 as a SOCE Inhibitor

SKF-96365 was initially identified as a blocker of receptor-mediated calcium entry.[1][2] It is now frequently used to investigate the roles of SOCE and Transient Receptor Potential Canonical (TRPC) channels in various cellular processes.[3][4] While it does inhibit SOCE, it is crucial for researchers to be aware of its non-selective nature.[5][6]

Off-Target Effects: Studies have demonstrated that SKF-96365 can also block other calcium channels, including voltage-gated calcium channels and T-type calcium channels.[1][2][4] Furthermore, it has been shown to affect the Na+/Ca2+ exchanger, which can independently alter intracellular calcium levels.[3][7] This lack of specificity necessitates careful validation and the consideration of alternative inhibitors.

Comparative Analysis of SOCE Inhibitors

To provide a clearer picture of the available tools, the following table summarizes the quantitative performance of SKF-96365 and its common alternatives. Researchers should consider the specific needs of their experimental system when selecting an inhibitor.

InhibitorTarget(s)Reported IC50 (SOCE/CRAC)Key Off-Target EffectsReference(s)
SKF-96365 SOCE, TRPC channels4 µM - 16 µMVoltage-gated Ca2+ channels, T-type Ca2+ channels, Na+/Ca2+ exchanger[7][8][9]
2-Aminoethoxydiphenyl borate (2-APB) SOCE, IP3 receptors, TRP channels~50 µM (can vary significantly)IP3 receptors, K+ channels, SERCA pumps, various TRP channels[6][10][11]
YM-58483 (BTP-2) CRAC channels (highly selective)100 nMGenerally considered highly selective for CRAC channels[12][13][14]
GSK-5503A Orai1 and Orai3-mediated SOCE~4 µMMay also suppress TRPV6 channels[15][16][17][18]

Note: IC50 values can vary depending on the cell type and experimental conditions.

Visualizing the Store-Operated Calcium Entry Pathway and Inhibition

To better understand the mechanism of SOCE and the action of inhibitors, the following diagram illustrates the key molecular players.

SOCE_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) STIM1_active STIM1 (active) STIM1_inactive->STIM1_active ER Ca2+ depletion Orai1 Orai1 Channel STIM1_active->Orai1 activates IP3R IP3R IP3R->ER_Ca releases SERCA SERCA SERCA->ER_Ca uptake Ca_Cytosol Cytosolic Ca2+ Orai1->Ca_Cytosol Ca2+ influx PLC PLC IP3 IP3 PLC->IP3 Receptor GPCR/RTK Receptor->PLC Extracellular_Ca Extracellular Ca2+ Agonist Agonist Agonist->Receptor IP3->IP3R activates Inhibitors SKF-96365 2-APB YM-58483 GSK-5503A Inhibitors->Orai1 inhibit

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

Experimental Protocols for Validating SOCE Inhibition

Accurate validation of SOCE inhibition is paramount. The two primary methods employed are calcium imaging and electrophysiology.

Calcium Imaging

This technique allows for the measurement of changes in intracellular calcium concentration in response to stimuli and inhibitors.

Protocol:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM.[19][20][21] The choice of dye may depend on the specific experimental setup and imaging system.

  • Baseline Measurement: Perfuse the cells with a calcium-free buffer to establish a baseline fluorescence signal.

  • Store Depletion: Induce depletion of intracellular calcium stores by applying an agent like thapsigargin, which inhibits the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[19][22]

  • Inhibitor Application: Introduce the SOCE inhibitor (e.g., SKF-96365) at the desired concentration and incubate for a sufficient period.

  • Calcium Re-addition: Reintroduce a calcium-containing buffer to the cells.

  • Data Acquisition: Record the changes in fluorescence intensity over time. A potent SOCE inhibitor will significantly reduce the rise in fluorescence upon calcium re-addition compared to the control (vehicle-treated) cells.

Electrophysiology (Patch-Clamp)

This method provides a direct measure of the ionic currents through CRAC channels, the primary channels responsible for SOCE.[23][24]

Protocol:

  • Cell Preparation: Prepare cells for whole-cell patch-clamp recording.

  • Pipette Solution: Use an intracellular pipette solution containing a calcium chelator (e.g., BAPTA) to passively deplete intracellular calcium stores upon establishing the whole-cell configuration.

  • Current Measurement: Clamp the cell membrane at a negative holding potential (e.g., -80 mV) and record the development of the inwardly rectifying CRAC current (I-CRAC).

  • Inhibitor Perfusion: Once a stable I-CRAC is established, perfuse the cell with a solution containing the SOCE inhibitor.

  • Data Analysis: A successful inhibition will be observed as a significant reduction in the I-CRAC amplitude.

Experimental Workflow for Validation

The following diagram outlines a typical workflow for validating the inhibitory effect of a compound on SOCE.

Experimental_Workflow Start Start: Hypothesis of SOCE Inhibition Cell_Culture Cell Culture Start->Cell_Culture Ca_Imaging Calcium Imaging Assay Cell_Culture->Ca_Imaging Electrophysiology Electrophysiology (Patch-Clamp) Cell_Culture->Electrophysiology Data_Analysis_Ca Analyze Ca2+ Transients Ca_Imaging->Data_Analysis_Ca Data_Analysis_EP Analyze CRAC Currents Electrophysiology->Data_Analysis_EP Compare_Results Compare with Alternatives (e.g., YM-58483) Data_Analysis_Ca->Compare_Results Data_Analysis_EP->Compare_Results Conclusion Conclusion on Inhibition Efficacy and Specificity Compare_Results->Conclusion Inhibitor_Selection Start Need to Inhibit SOCE? High_Specificity Is high specificity for CRAC channels critical? Start->High_Specificity Use_YM58483 Use YM-58483 (BTP-2) High_Specificity->Use_YM58483 Yes Consider_SKF Consider SKF-96365 or 2-APB High_Specificity->Consider_SKF No Off_Target_Concern Are off-target effects a major concern? Consider_SKF->Off_Target_Concern Use_GSK Consider GSK-5503A for Orai1/3 Consider_SKF->Use_GSK Targeting Orai1/3 specifically? Validate_Off_Target Validate potential off-target effects (e.g., on VGCCs, TRPCs) Off_Target_Concern->Validate_Off_Target Yes Proceed Proceed with caution and appropriate controls Off_Target_Concern->Proceed No Validate_Off_Target->Proceed Use_GSK->Proceed

References

A Comparative Guide to H+/K+-ATPase Inhibition: SKF96067 vs. Omeprazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of the gastric proton pump (H+/K+-ATPase): SKF96067 and omeprazole. We will delve into their mechanisms of action, present quantitative data from experimental studies, and provide detailed methodologies for the key experiments cited.

At a Glance: Key Differences

FeatureThis compoundOmeprazole
Mechanism of Action Reversible, K+-competitive inhibitorIrreversible, covalent inhibitor
Binding Site Binds to the luminal K+ site of the enzymeForms a disulfide bond with cysteine residues on the luminal surface of the enzyme
Activation Active in its protonated formProdrug that requires acid-activation to its active sulfenamide form
Potency (IC50) 0.84 +/- 0.24 µM (inhibition of H+ transport in gastric vesicles)~1.1 - 5.8 µM (inhibition of H+/K+-ATPase activity in isolated vesicles)[1][2]
Reversibility Inhibition can be reversed by removal of the compoundInhibition is permanent for the life of the enzyme molecule

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency of this compound and omeprazole on H+/K+-ATPase activity as reported in the literature. It is important to note that the IC50 values may vary between studies due to differences in experimental conditions.

InhibitorIC50KiExperimental SystemReference
This compound 0.84 ± 0.24 µM0.39 ± 0.05 µMInhibition of H+ transport in hog gastric membrane vesiclesKeeling et al., 1988
Omeprazole 1.7 µMNot ReportedInhibition of H,K-ATPase activity in pig gastric microsomesBeil et al., 2004[1]
Omeprazole 5.8 µMNot ReportedH+,K+-ATPase inhibitionR&D Systems

Mechanism of Action

Omeprazole: The Irreversible Inhibitor

Omeprazole is a member of the proton pump inhibitor (PPI) class of drugs. It is a prodrug that requires activation in an acidic environment.[3] Once administered, omeprazole accumulates in the acidic canaliculi of gastric parietal cells. The acidic conditions trigger a chemical rearrangement of omeprazole into its active form, a reactive sulfenamide. This activated form then covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, forming a stable disulfide bond.[3] This covalent modification irreversibly inactivates the enzyme, preventing it from pumping protons into the gastric lumen. The effect of omeprazole is long-lasting, as the restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules.[4]

This compound: The Reversible, K+-Competitive Inhibitor

In contrast to omeprazole, this compound is a reversible inhibitor of the H+/K+-ATPase. It belongs to the class of potassium-competitive acid blockers (P-CABs). This compound acts by competing with potassium ions (K+) for binding to the luminal surface of the enzyme. By binding to the K+ site, this compound prevents the conformational changes necessary for the transport of H+ ions. The inhibition by this compound is concentration-dependent and can be reversed by increasing the concentration of K+ or by washing the inhibitor away from the enzyme.

Experimental Protocols

H+/K+-ATPase Inhibition Assay (using isolated gastric vesicles)

This protocol is a generalized procedure based on methodologies described in the literature for assessing H+/K+-ATPase inhibition.

1. Preparation of Gastric Vesicles:

  • Gastric membrane vesicles enriched in H+/K+-ATPase are prepared from fresh porcine or rabbit gastric mucosa by differential centrifugation.

  • The final vesicle preparation is suspended in a suitable buffer (e.g., 5 mM Tris-HCl, 250 mM sucrose, pH 7.4) and stored at -80°C.

2. ATPase Activity Assay:

  • The reaction mixture contains the following components in a final volume of 1 ml:

    • 40 mM Tris-HCl buffer (pH 7.4)

    • 2 mM MgCl2

    • 10 mM KCl (to stimulate the H+/K+-ATPase)

    • Gastric vesicles (typically 5-10 µg of protein)

    • Varying concentrations of the inhibitor (this compound or omeprazole) or vehicle control.

  • For omeprazole, a pre-incubation step at an acidic pH (e.g., pH 6.1) may be required to facilitate its acid-catalyzed activation.[1]

  • The reaction is initiated by the addition of 2 mM ATP.

  • The mixture is incubated at 37°C for a defined period (e.g., 20-30 minutes).

  • The reaction is stopped by the addition of an acidic solution (e.g., trichloroacetic acid).

3. Measurement of Phosphate Release:

  • The amount of inorganic phosphate (Pi) released from the hydrolysis of ATP is determined colorimetrically using a malachite green-based assay.

  • The absorbance is measured at a specific wavelength (e.g., 660 nm).

  • The H+/K+-ATPase activity is calculated as the difference between the Pi released in the presence and absence of KCl.

4. Data Analysis:

  • The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control.

  • The IC50 value (the concentration of inhibitor that produces 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanisms

The following diagrams illustrate the distinct mechanisms of H+/K+-ATPase inhibition by this compound and omeprazole, as well as the signaling pathway that regulates the activity of the proton pump.

Inhibition_Mechanisms cluster_omeprazole Omeprazole (Irreversible) cluster_this compound This compound (Reversible) Ome (Prodrug) Ome (Prodrug) H+ (Acidic Canaliculi) H+ (Acidic Canaliculi) Ome (Prodrug)->H+ (Acidic Canaliculi) Accumulation Active Sulfenamide Active Sulfenamide H+ (Acidic Canaliculi)->Active Sulfenamide Activation H+/K+-ATPase (Cys) H+/K+-ATPase (Cys) Active Sulfenamide->H+/K+-ATPase (Cys) Covalent Bond Formation Inactive Enzyme Inactive Enzyme H+/K+-ATPase (Cys)->Inactive Enzyme Irreversible Inhibition This compound This compound H+/K+-ATPase (K+ site) H+/K+-ATPase (K+ site) This compound->H+/K+-ATPase (K+ site) Competitive Binding K+ K+ K+->H+/K+-ATPase (K+ site) Inhibited Enzyme (Reversible) Inhibited Enzyme (Reversible) H+/K+-ATPase (K+ site)->Inhibited Enzyme (Reversible)

Fig. 1: Mechanisms of H+/K+-ATPase Inhibition.

Experimental_Workflow Start Start Prepare Gastric Vesicles Prepare Gastric Vesicles Start->Prepare Gastric Vesicles Assay Setup Set up reaction mixtures: Buffer, MgCl2, KCl, Vesicles Prepare Gastric Vesicles->Assay Setup Add Inhibitor Add this compound or Omeprazole (with acid pre-incubation for Omeprazole) Assay Setup->Add Inhibitor Initiate Reaction Add ATP Add Inhibitor->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Stop Reaction Add acidic stop solution Incubate->Stop Reaction Measure Pi Measure inorganic phosphate release Stop Reaction->Measure Pi Analyze Data Calculate % inhibition and IC50 Measure Pi->Analyze Data End End Analyze Data->End

Fig. 2: Experimental Workflow for H+/K+-ATPase Inhibition Assay.

HKATPase_Regulation Secretagogues Secretagogues (e.g., Histamine, Gastrin, ACh) Parietal Cell Receptors Receptors on Parietal Cell (H2, CCK2, M3) Secretagogues->Parietal Cell Receptors Second Messengers Increase in intracellular cAMP and Ca2+ Parietal Cell Receptors->Second Messengers Signal Transduction Activation of Protein Kinases Second Messengers->Signal Transduction Vesicle Translocation Translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane Signal Transduction->Vesicle Translocation Membrane Fusion Fusion with apical membrane Vesicle Translocation->Membrane Fusion Active Pumping Active H+/K+-ATPase at the secretory canaliculus Membrane Fusion->Active Pumping Acid Secretion H+ secretion into gastric lumen Active Pumping->Acid Secretion

References

A Head-to-Head Comparison of SKF96067 and GSK-7975A: A Tale of Two Distinct Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, the precise understanding of a compound's mechanism of action is paramount for its effective application. This guide provides a detailed head-to-head comparison of two widely referenced small molecules: SKF96067 and GSK-7975A. While both have been implicated in calcium signaling, this analysis reveals them to be fundamentally different agents with distinct primary targets and modes of action. This guide is intended for researchers, scientists, and drug development professionals seeking to select the appropriate tool for their experimental needs.

Executive Summary

A thorough review of the scientific literature reveals that This compound and GSK-7975A are not direct competitors for the same molecular target. GSK-7975A is a well-characterized and potent inhibitor of store-operated calcium entry (SOCE) through the blockade of Orai channels, which are the pore-forming subunits of Calcium Release-Activated Calcium (CRAC) channels. In stark contrast, this compound is primarily identified as a reversible inhibitor of the gastric H+/K+-ATPase. There is a notable lack of direct evidence and quantitative data supporting a role for this compound as a significant inhibitor of CRAC channels or SOCE. Often, this compound is confused with a different compound, SKF-96365, which is a known, albeit non-selective, inhibitor of SOCE and Transient Receptor Potential Canonical (TRPC) channels. This guide will proceed to compare the established mechanisms and available data for this compound and GSK-7975A.

GSK-7975A: A Selective CRAC Channel Inhibitor

GSK-7975A has emerged as a valuable tool for studying the physiological and pathological roles of SOCE. Its primary mechanism of action is the inhibition of CRAC channels, which are essential for calcium signaling in a multitude of cell types.

Mechanism of Action

GSK-7975A is a potent and orally available CRAC channel inhibitor[1]. The activation of CRAC channels is a multi-step process initiated by the depletion of calcium from the endoplasmic reticulum (ER). This depletion is sensed by the stromal interaction molecule 1 (STIM1), which then translocates to the plasma membrane to interact with and activate Orai channels, the pore-forming units of the CRAC channel. GSK-7975A exerts its inhibitory effect by acting directly on the Orai channels, downstream of the STIM1-Orai1 interaction[2][3]. This suggests that GSK-7975A does not interfere with the initial sensing and signaling steps of CRAC channel activation but rather blocks the channel pore, likely through an allosteric mechanism[2][3].

GSK-7975A_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane cluster_Cytosol Cytosol ER_Ca Ca2+ STIM1_inactive STIM1 (inactive) ER_Ca->STIM1_inactive Store Depletion STIM1_active STIM1 (active) STIM1_inactive->STIM1_active Conformational Change Orai_closed Orai Channel (Closed) Orai_open Orai Channel (Open) Orai_closed->Orai_open Activation Ca_signal Ca2+ Signaling Orai_open->Ca_signal Ca2+ Influx GSK GSK-7975A GSK->Orai_open Inhibition STIM1_active->Orai_closed Interaction SKF96067_Mechanism_of_Action cluster_Membrane Parietal Cell Apical Membrane cluster_Lumen Gastric Lumen cluster_Cytosol Cytosol HK_ATPase H+/K+-ATPase H_ion H+ HK_ATPase->H_ion H+ Pumping K_ion K+ K_ion->HK_ATPase Binding SKF This compound SKF->HK_ATPase Competitive Inhibition Comparative_Analysis_Workflow start Start: Compare this compound and GSK-7975A lit_review Conduct Literature Review start->lit_review id_targets Identify Primary Molecular Targets lit_review->id_targets quant_data Gather Quantitative Data (IC50, Ki) lit_review->quant_data mech_action Elucidate Mechanisms of Action lit_review->mech_action compare Compare Pharmacological Profiles id_targets->compare quant_data->compare mech_action->compare conclusion Conclusion: Distinct Mechanisms, Not Direct Competitors compare->conclusion

References

Cross-Validation of SKF96067 Results with Genetic Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological inhibitor SKF96067 and genetic knockdown techniques for studying the role of store-operated calcium entry (SOCE) in cellular processes. We present supporting experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of these two critical research tools.

Introduction

This compound is a chemical compound initially identified as a non-specific inhibitor of receptor-mediated calcium entry. Subsequent research has demonstrated its inhibitory effects on store-operated calcium entry (SOCE), a crucial Ca2+ influx pathway activated in response to the depletion of intracellular calcium stores. The key molecular players in SOCE are the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the pore-forming subunit of the Ca2+ release-activated Ca2+ (CRAC) channel, Orai1.

Genetic knockdown, utilizing small interfering RNA (siRNA) or short hairpin RNA (shRNA), offers a target-specific approach to downregulate the expression of STIM1 or Orai1, thereby inhibiting SOCE. Cross-validating results from a pharmacological inhibitor like this compound with genetic knockdown is essential to confirm that the observed cellular effects are indeed due to the inhibition of the intended target and not off-target effects of the chemical compound.

This guide will compare the effects of this compound and genetic knockdown of STIM1 and Orai1 on key cellular functions, including cell proliferation, apoptosis, and migration, primarily in the context of cancer research.

Data Presentation: Pharmacological vs. Genetic Inhibition of SOCE

The following table summarizes the comparative effects of this compound and genetic knockdown of STIM1 or Orai1 on various cellular processes as reported in the literature.

Cellular Process This compound STIM1 Knockdown Orai1 Knockdown References
Cell Proliferation Inhibition in various cancer cell lines.[1][2][3]Inhibition in various cancer cell lines.[1][2][3][4][5]Inhibition in most cancer cell lines studied.[6][7][8][9] However, one study in HEK-293 cells showed no effect.[10][1][2][4][5][6][7][8][9][10][11]
Apoptosis Induction in nasopharyngeal and esophageal squamous cell carcinoma.[12][13]Attenuation of hypoxia/reoxygenation-induced apoptosis in cardiomyocytes.[14] In some cancer cells, STIM1 knockdown did not induce apoptosis.[15][16]Promotes apoptosis in breast cancer cells when silenced.[17] Downregulation protects against apoptosis in prostate cancer cells.[18][19][12][13][14][15][16][17][18][19]
Cell Migration & Invasion Inhibition of migration.Inhibition of migration and invasion in various cancer cell lines.Inhibition of migration and invasion in various cancer cell lines.[6][7] One study in HEK-293 cells showed a limited impact.[10][11][6][7][10][11]

Experimental Protocols

Pharmacological Inhibition with this compound

1. Reagent Preparation:

  • Prepare a stock solution of this compound (typically 10-50 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO).

  • Store the stock solution at -20°C or -80°C.

  • Prepare fresh working solutions by diluting the stock solution in a cell culture medium to the desired final concentration (typically ranging from 1 to 50 µM).

2. Cell Treatment:

  • Seed cells in appropriate culture vessels and allow them to adhere and grow to the desired confluency.

  • Replace the culture medium with a medium containing the desired concentration of this compound or a vehicle control (DMSO).

  • Incubate the cells for the desired treatment duration (ranging from a few hours to several days, depending on the assay).

3. Endpoint Analysis:

  • After treatment, harvest the cells and perform the desired downstream analyses, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays), or cell migration/invasion assays (e.g., wound healing, Transwell assays).

Genetic Knockdown of STIM1 or Orai1 using siRNA

1. siRNA Design and Preparation:

  • Design or purchase validated siRNA sequences targeting STIM1 or Orai1. A non-targeting scrambled siRNA should be used as a negative control.

  • Resuspend the lyophilized siRNA in nuclease-free water or buffer to a stock concentration of 10-20 µM.

2. Cell Transfection:

  • Seed cells in antibiotic-free medium to be 60-80% confluent at the time of transfection.[20]

  • In separate tubes, dilute the siRNA (final concentration typically 20-100 nM) and a transfection reagent (e.g., Lipofectamine RNAiMAX) in a serum-free medium.[20][21]

  • Combine the diluted siRNA and transfection reagent and incubate at room temperature for 15-30 minutes to allow the formation of siRNA-lipid complexes.

  • Add the complexes to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with a complete growth medium.

  • Incubate the cells for 24-72 hours to allow for target gene knockdown before proceeding with experiments.

3. Validation of Knockdown:

  • Harvest a subset of cells to validate the knockdown efficiency at the mRNA level (using qRT-PCR) and protein level (using Western blotting).

Genetic Knockdown of STIM1 or Orai1 using shRNA (Lentiviral Transduction)

1. Lentiviral Particle Production and Titration:

  • Produce lentiviral particles carrying shRNA constructs targeting STIM1 or Orai1 in a packaging cell line (e.g., HEK293T). A lentiviral vector with a non-targeting shRNA should be used as a control.

  • Titer the lentiviral particles to determine the optimal multiplicity of infection (MOI).

2. Cell Transduction:

  • Seed target cells to be approximately 50% confluent on the day of infection.[22]

  • Add the lentiviral particles to the cells at the predetermined MOI in the presence of a transduction-enhancing agent like Polybrene (typically 4-8 µg/mL).[23][24]

  • Replace the virus-containing medium with a fresh complete medium.

3. Selection and Validation:

  • If the lentiviral vector contains a selection marker (e.g., puromycin resistance), add the appropriate antibiotic to the medium 48-72 hours post-transduction to select for stably transduced cells.[22]

  • Expand the stable cell line and validate the knockdown efficiency using qRT-PCR and Western blotting.

Mandatory Visualization

Store-Operated Calcium Entry (SOCE) Signaling Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_PM Plasma Membrane cluster_Intervention Points of Intervention ER_Ca Ca2+ STIM1_inactive STIM1 (Inactive) ER_Ca->STIM1_inactive High [Ca2+]ER keeps inactive STIM1_active STIM1 (Active) STIM1_inactive->STIM1_active ER Ca2+ Depletion Orai1_closed Orai1 (Closed) STIM1_active->Orai1_closed Translocates and Binds Orai1_open Orai1 (Open) Orai1_closed->Orai1_open Activation Cytosolic_Ca Downstream Ca2+ Signaling Orai1_open->Cytosolic_Ca Increases [Ca2+]i Extracellular_Ca Extracellular Ca2+ Extracellular_Ca->Orai1_open Ca2+ Influx Receptor GPCR/RTK PLC PLC Receptor->PLC Ligand Binding IP3 IP3 PLC->IP3 Generates IP3R IP3R IP3->IP3R Binds IP3R->ER_Ca Releases This compound This compound This compound->Orai1_open Inhibits siRNA_shRNA_STIM1 siRNA/shRNA (STIM1 Knockdown) siRNA_shRNA_STIM1->STIM1_inactive Prevents expression siRNA_shRNA_Orai1 siRNA/shRNA (Orai1 Knockdown) siRNA_shRNA_Orai1->Orai1_closed Prevents expression

Caption: SOCE signaling pathway and points of intervention.

Experimental Workflow: Cross-Validation of Pharmacological and Genetic Inhibition cluster_Pharm Pharmacological Approach cluster_Genetic Genetic Approach cluster_Analysis Data Analysis and Conclusion start Start: Hypothesis on the role of a specific protein/pathway pharm_inhibitor Treat cells with This compound start->pharm_inhibitor genetic_knockdown Transfect/Transduce with siRNA/shRNA for STIM1/Orai1 start->genetic_knockdown pharm_assay Perform Cellular Assays (Proliferation, Apoptosis, etc.) pharm_inhibitor->pharm_assay pharm_control Vehicle Control (e.g., DMSO) pharm_control->pharm_assay comparison Compare results from pharmacological and genetic approaches pharm_assay->comparison validation Validate Knockdown (qRT-PCR, Western Blot) genetic_knockdown->validation genetic_control Non-targeting siRNA/shRNA Control genetic_assay Perform Cellular Assays (Proliferation, Apoptosis, etc.) genetic_control->genetic_assay genetic_assay->comparison validation->genetic_assay conclusion Draw conclusions on the role of the target protein/pathway comparison->conclusion

Caption: Workflow for cross-validation of inhibitor and knockdown.

References

Confirming the Mechanism of Action of SKF96365: A Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

SKF96365 is a widely utilized pharmacological tool for investigating store-operated calcium entry (SOCE), a crucial Ca2+ influx pathway in non-excitable cells. It is often employed as an inhibitor of Transient Receptor Potential Canonical (TRPC) channels, which are components of the SOCE machinery. However, the compound's utility is nuanced by its non-specific nature, with a range of off-target effects that necessitate rigorous control experiments to ensure accurate interpretation of results. This guide provides a framework for designing and executing control experiments to confirm the specific action of SKF96365 on SOCE, comparing its performance with alternative inhibitors and providing supporting experimental data.

Understanding the Multifaceted Action of SKF96365

SKF96365 is primarily characterized as a blocker of receptor-mediated calcium entry and SOCE.[1][2] Its mechanism is often attributed to the inhibition of TRPC channels, which are activated following the depletion of intracellular calcium stores.[1][3] However, research has revealed that SKF96365 can also impact other ion channels and transporters, leading to potential confounding effects in experimental systems.

Known Off-Target Effects:

  • Voltage-Gated Calcium Channels (VGCCs): SKF96365 has been shown to inhibit various types of VGCCs, including L-type and T-type calcium channels.[2][4]

  • Potassium Channels: The compound can also block certain potassium channels.[5][6]

  • Na+/Ca2+ Exchanger (NCX): In some cell types, SKF96365 has been observed to enhance the reverse mode of the NCX, leading to an increase in intracellular calcium.[7][8]

  • Other TRP Channels: Its inhibitory action is not limited to TRPC channels and can extend to other members of the TRP channel family.

These off-target effects underscore the importance of control experiments to dissect the true contribution of SOCE inhibition to the observed cellular response.

Key Control Experiments to Validate SKF96365's Mechanism of Action

To confidently attribute an observed effect to the inhibition of SOCE by SKF96365, a series of control experiments should be performed. These experiments are designed to isolate the SOCE pathway and rule out contributions from off-target effects.

Standard Store-Operated Calcium Entry (SOCE) Assay

This is the foundational experiment to demonstrate the effect of SKF96365 on SOCE.

Experimental Protocol:

  • Cell Preparation: Plate cells on a suitable imaging dish and load with a ratiometric calcium indicator dye (e.g., Fura-2 AM).

  • Basal Calcium Measurement: Perfuse the cells with a calcium-free buffer to measure baseline intracellular calcium levels.

  • Store Depletion: Induce the depletion of endoplasmic reticulum (ER) calcium stores by applying a SERCA (sarco/endoplasmic reticulum Ca2+-ATPase) pump inhibitor, such as thapsigargin (1-2 µM) or cyclopiazonic acid (CPA), in the continued absence of extracellular calcium.[9][10][11] This will cause a transient increase in cytosolic calcium due to leakage from the ER.

  • SOCE Induction: Reintroduce a calcium-containing buffer. The subsequent rise in intracellular calcium is indicative of SOCE.

  • Inhibitor Application: To test the effect of SKF96365, pre-incubate the cells with the desired concentration of SKF96365 (typically 10-50 µM) before and during the store depletion and calcium re-addition steps.

  • Data Analysis: Quantify the amplitude and rate of the calcium increase upon re-addition of extracellular calcium. A significant reduction in the presence of SKF96365 suggests inhibition of SOCE.

Data Presentation:

TreatmentPeak SOCE Amplitude (Fura-2 Ratio)Rate of Ca2+ Entry (Ratio units/sec)
Control (Thapsigargin)1.2 ± 0.10.05 ± 0.01
SKF96365 (25 µM) + Thapsigargin0.4 ± 0.050.01 ± 0.005
Alternative SOCE Inhibitor (e.g., Synta66, 10 µM) + Thapsigargin0.3 ± 0.040.008 ± 0.004
Ruling out Effects on Voltage-Gated Calcium Channels (VGCCs)

To ensure that the observed effects of SKF96365 are not due to the inhibition of VGCCs, experiments should be conducted under conditions that either block or do not activate these channels.

Experimental Protocol:

  • Depolarization-Induced Calcium Entry: In excitable cells, depolarize the membrane with a high concentration of extracellular potassium (e.g., 50 mM KCl). This will open VGCCs and cause a rapid influx of calcium.

  • SKF96365 Application: Apply SKF96365 and observe its effect on the KCl-induced calcium transient.

  • Use of Specific VGCC Blockers: As a positive control for VGCC inhibition, use specific blockers like nifedipine for L-type channels or mibefradil for T-type channels.[2]

  • SOCE Assay in the Presence of VGCC Blockers: Perform the standard SOCE assay (as described in Experiment 1) in the presence of a cocktail of VGCC blockers to isolate the contribution of SOCE. If SKF96365 still inhibits the remaining calcium entry, it supports its action on SOCE.

Data Presentation:

ConditionPeak [Ca2+]i Increase (Normalized Fluorescence)
KCl (50 mM)1.0 ± 0.08
KCl + SKF96365 (25 µM)0.6 ± 0.07
KCl + Nifedipine (10 µM)0.3 ± 0.05
Thapsigargin + Nifedipine0.9 ± 0.1
Thapsigargin + Nifedipine + SKF96365 (25 µM)0.3 ± 0.06
Assessing Contribution from the Na+/Ca2+ Exchanger (NCX)

In some cellular contexts, SKF96365 can enhance the reverse mode of NCX, leading to calcium influx.[7][8] This possibility should be investigated.

Experimental Protocol:

  • Induction of Reverse Mode NCX: To promote the reverse mode of NCX, perfuse cells with a low sodium, high calcium extracellular solution.

  • SKF96365 Application: Apply SKF96365 under these conditions and monitor intracellular calcium. An increase in calcium would be consistent with the potentiation of reverse mode NCX.

  • Use of NCX Inhibitors: As a control, use a known NCX inhibitor such as YM-244769 or KB-R7943 to see if it blocks the SKF96365-induced calcium rise.[8]

  • SOCE Assay in Low Sodium: Perform the standard SOCE assay in a low sodium extracellular solution to minimize the contribution of NCX.

Data Presentation:

ConditionChange in Intracellular [Ca2+] (Arbitrary Units)
Low Na+ solution0.1 ± 0.02
Low Na+ solution + SKF96365 (25 µM)0.5 ± 0.06
Low Na+ solution + SKF96365 + YM-244769 (1 µM)0.15 ± 0.03

Comparison with Alternative SOCE Inhibitors

To further validate that the observed effects are due to SOCE inhibition, it is crucial to compare the effects of SKF96365 with other, potentially more specific, SOCE inhibitors.

InhibitorProposed Mechanism of ActionTypical ConcentrationKnown Off-Target Effects
SKF96365 TRPC channel blocker, SOCE inhibitor[5][6]10-50 µMVGCCs, K+ channels, NCX[2][4][7]
2-APB (2-Aminoethoxydiphenyl borate) Modulator of IP3 receptors and TRP channels[12]5-50 µMCan activate or inhibit SOCE depending on concentration and cell type
Synta66 CRAC channel blocker[13]1-10 µMConsidered more selective for Orai1-mediated SOCE
BTP2 (YM-58483) Potent and irreversible inhibitor of SOCE[10]1-10 µMCan activate TRPM4

Visualizing the Pathways and Protocols

To aid in the conceptualization of these experiments, the following diagrams illustrate the key signaling pathways, a typical experimental workflow, and the logical framework for interpreting the results.

SOCE_Pathway cluster_extracellular Extracellular Space cluster_pm Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ca_out Ca2+ TRPC TRPC/Orai1 Ca_out->TRPC 7. Ca2+ influx GPCR GPCR PLC PLC GPCR->PLC IP3 IP3 PLC->IP3 2. Generates Ca_in [Ca2+]i TRPC->Ca_in Agonist Agonist Agonist->GPCR 1. Activation IP3R IP3R IP3->IP3R 3. Binds Ca_ER [Ca2+]ER IP3R->Ca_ER 4. Ca2+ release STIM1 STIM1 STIM1->TRPC 6. Activates Ca_ER->STIM1 5. Senses drop SKF96365 SKF96365 SKF96365->TRPC Inhibits

Caption: The Store-Operated Calcium Entry (SOCE) signaling pathway.

SOCE_Workflow cluster_control Control cluster_test SKF96365 A Load cells with Fura-2 AM B Perfuse with Ca2+-free buffer A->B F Pre-incubate with SKF96365 A->F C Add Thapsigargin (in Ca2+-free buffer) B->C D Re-add Ca2+-containing buffer C->D E Measure [Ca2+]i increase D->E G Compare SOCE amplitude and rate E->G F->B Test Condition

Caption: Experimental workflow for a standard SOCE assay.

Logic_Diagram Observed_Effect Observed Cellular Effect with SKF96365 Is_SOCE_Inhibited Is SOCE inhibited by SKF96365 in a standard assay? Observed_Effect->Is_SOCE_Inhibited Are_VGCCs_Involved Does SKF96365 block KCl-induced Ca2+ influx? Is_SOCE_Inhibited->Are_VGCCs_Involved Yes Conclusion_Off_Target Off-target effects are likely contributing. Re-evaluate. Is_SOCE_Inhibited->Conclusion_Off_Target No Is_NCX_Involved Does SKF96365 increase [Ca2+]i in low Na+ solution? Are_VGCCs_Involved->Is_NCX_Involved No Are_VGCCs_Involved->Conclusion_Off_Target Yes Conclusion_SOCE Effect is likely mediated by SOCE inhibition Is_NCX_Involved->Conclusion_SOCE No Is_NCX_Involved->Conclusion_Off_Target Yes

Caption: Logical framework for interpreting control experiment results.

By systematically applying these control experiments and comparing the results with alternative inhibitors, researchers can confidently delineate the specific contribution of SOCE inhibition to the cellular phenomena under investigation when using SKF96365. This rigorous approach is essential for the accurate interpretation of experimental data and the advancement of our understanding of calcium signaling in health and disease.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SKF96067
Reactant of Route 2
Reactant of Route 2
SKF96067

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.